molecular formula C10H9FN2O B13074425 (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Katalognummer: B13074425
Molekulargewicht: 192.19 g/mol
InChI-Schlüssel: DBLCEEGQSVGADB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (CAS 1928770-13-1) is a fluorinated pyrazole derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. With the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol, this compound is a key synthetic intermediate for constructing more complex bioactive molecules . The core pyrazole scaffold is a privileged structure in pharmacology, known for its diverse therapeutic potential . This specific compound, featuring a fluorophenyl group, is of particular interest in the design and synthesis of novel active compounds. Fluorine incorporation is a common strategy in lead optimization to modulate a molecule's physicochemical properties, metabolic stability, and membrane permeability . Researchers utilize this compound as a precursor in developing potential pharmaceutical candidates. Pyrazole-containing compounds have demonstrated a wide range of biological activities in scientific literature, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects . Furthermore, recent research highlights the application of closely related fluorophenyl-pyrazole compounds as selective inhibitors for kinase targets, such as in the development of orally active Aurora Kinase B inhibitors for cancer research[citation:2). The mechanism of action for any resulting active compound is highly dependent on the final molecular structure but often involves targeted protein kinase inhibition or modulation of other key biological pathways . This product is intended for research applications in pharmaceutical development, agricultural chemistry, and material science. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Eigenschaften

Molekularformel

C10H9FN2O

Molekulargewicht

192.19 g/mol

IUPAC-Name

(3-fluorophenyl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C10H9FN2O/c11-9-3-1-2-7(4-9)10(14)8-5-12-13-6-8/h1-6,10,14H,(H,12,13)

InChI-Schlüssel

DBLCEEGQSVGADB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)C(C2=CNN=C2)O

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Mechanism of Action for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol Derivatives as LRRK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Emergence of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous kinase inhibitors that have progressed to clinical use.[1] Its versatility allows for extensive functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties necessary for effective drug candidates.[1] Within this broad class, derivatives of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol have been identified as highly potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in neurodegenerative diseases.

This guide provides an in-depth analysis of the mechanism of action for this specific class of compounds, using the extensively studied molecule GNE-7915 as a primary exemplar. We will explore the molecular interactions with their target, the downstream cellular consequences, and the critical experimental methodologies used to elucidate this mechanism.

II. The Primary Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein that functions as both a serine-threonine kinase and a GTPase.[2] Its precise physiological roles are still under intense investigation, but it is known to be involved in crucial cellular processes including vesicle trafficking, autophagy, mitochondrial function, and neuroinflammation.[2][3]

The significance of LRRK2 in human disease was solidified by the discovery that mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD).[4] Furthermore, genetic polymorphisms in LRRK2 are associated with an increased risk for idiopathic (sporadic) PD.[5] A key pathogenic feature of these mutations, particularly the most common G2019S mutation located in the kinase domain's activation loop, is a direct increase in LRRK2's kinase activity.[6][7] This hyperactivity is believed to be a central driver of the neurotoxicity observed in PD. Consequently, the development of potent and selective LRRK2 kinase inhibitors represents a promising therapeutic strategy for both familial and sporadic forms of the disease.[5][8][9]

III. Molecular Mechanism of Action: Competitive ATP-Binding Site Inhibition

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol derivatives, exemplified by GNE-7915, function as Type I kinase inhibitors . This classification defines their mechanism of binding directly to the ATP-binding pocket of the LRRK2 kinase domain in an active-like conformation, thereby preventing the binding and hydrolysis of ATP and subsequent phosphorylation of downstream substrates.

Recent near-atomic-resolution cryo-electron microscopy (cryo-EM) structures of LRRK2 in complex with GNE-7915 have provided unprecedented insight into this interaction.[10] The inhibitor occupies the pocket where ATP would normally bind, effectively blocking the enzyme's catalytic function.[10] This direct, competitive inhibition is the core mechanism through which these compounds exert their biological effect.

The design and optimization of these pyrazole derivatives have led to compounds with exceptional potency and selectivity. GNE-7915, for instance, demonstrates a high affinity for LRRK2 with low nanomolar inhibitory constants.[7][11][12]

Data Presentation: Potency and Selectivity of GNE-7915
CompoundTargetAssay TypePotency (IC50 / Ki)Selectivity NotesReference
GNE-7915 LRRK2 (WT)Biochemical (Ki)1 nMHighly selective across kinome profiling.[7][12]
GNE-7915 LRRK2Cellular (IC50)9 nMOnly TTK showed >50% inhibition in a panel of 187 kinases at 0.1 µM.[7][11]
GNE-7915 TTK, ALKBinding Assay>65% probe displacementIn a panel of 392 kinases, only LRRK2, TTK, and ALK showed >65% displacement.[11]
GNE-7915 5-HT2BFunctional AssayModerately potent antagonistAn off-target activity identified in broader profiling.[11][12]

The remarkable selectivity is achieved by exploiting specific structural features within the LRRK2 ATP-binding site, allowing for tight binding of the inhibitor while minimizing interactions with other kinases across the human kinome.[4] This high degree of selectivity is critical for minimizing off-target effects and potential toxicity, a key consideration for therapies targeting chronic conditions like Parkinson's disease.

IV. Cellular and In Vivo Pharmacodynamics

The molecular inhibition of LRRK2's catalytic activity translates into measurable downstream effects at both the cellular and whole-organism level.

  • Inhibition of Autophosphorylation: A primary and direct consequence of inhibitor binding is the reduction of LRRK2 autophosphorylation. The phosphorylation of serine 1292 (pS1292) is a widely used biomarker for LRRK2 kinase activity.[4] Treatment with GNE-7915 leads to a dose-dependent decrease in pS1292 levels in cellular models and, crucially, in the brains of preclinical animal models.[4][13]

  • Reduced Substrate Phosphorylation: LRRK2 phosphorylates a subset of Rab GTPases, with Rab10 being a key validated substrate. Pathogenic LRRK2 mutations increase Rab phosphorylation.[6] Inhibition of LRRK2 by compounds like GNE-7915 effectively blocks this downstream signaling event, restoring Rab phosphorylation to basal levels.

  • Brain Penetrance and Target Engagement: A critical feature for any neurodegenerative disease therapeutic is the ability to cross the blood-brain barrier (BBB). GNE-7915 and subsequent optimized derivatives were specifically designed for brain penetrance.[8][9][12] In vivo studies in rodents and non-human primates have demonstrated that oral administration of these compounds leads to sufficient brain concentrations to robustly inhibit LRRK2 kinase activity, as measured by the dephosphorylation of LRRK2.[6][12]

Mandatory Visualization: LRRK2 Inhibition Pathway

LRRK2_Inhibition cluster_membrane Cellular Processes Vesicle Vesicle Trafficking Autophagy Autophagy Mitochondria Mitochondrial Function LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) p-LRRK2 LRRK2_inactive->LRRK2_active Rab Rab GTPase (Substrate) LRRK2_active->Rab Kinase Activity ADP ADP pRab p-Rab GTPase (Phosphorylated) pRab->Vesicle Modulates pRab->Autophagy Modulates pRab->Mitochondria Modulates Inhibitor (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol Derivative (e.g., GNE-7915) Inhibitor->LRRK2_active Inhibition ATP ATP ATP->LRRK2_active Binding Site Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detect 3. Detection & Analysis Compound Serial Dilution of Inhibitor Plate Add Inhibitor & Enzyme to Plate (Pre-incubation) Compound->Plate Enzyme LRRK2 Enzyme Solution Enzyme->Plate Substrate Substrate + ATP Solution Reaction Initiate with Substrate + ATP (Incubate) Substrate->Reaction Plate->Reaction Stop Terminate Reaction (Add Stop Solution) Reaction->Stop Detection Quantify Phosphorylation (e.g., TR-FRET) Stop->Detection Analysis Plot Data & Calculate IC50 Detection->Analysis

Sources

In vitro biological activity of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of the (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol Scaffold

Executive Summary

In modern fragment-based drug discovery (FBDD), the (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol scaffold—and its closely related regioisomers—has emerged as a highly privileged pharmacophore. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic structural vector. The pyrazole core provides critical bidentate hydrogen-bonding capabilities (acting as both donor and acceptor), while the fluorophenyl group enhances lipophilicity (LogP) and metabolic stability without introducing prohibitive steric bulk[1]. The hydroxymethyl group serves as an optimal synthetic handle for further functionalization or as a direct hydrogen-bond donor.

Extensive in vitro profiling reveals that derivatives of this scaffold partition primarily into two distinct biological trajectories: Androgen Receptor (AR) antagonism in oncology models and Kinase-mediated (p38α/JNK) anti-inflammatory activity [2][3]. This whitepaper synthesizes the causality behind these mechanisms and provides self-validating in vitro protocols for rigorous laboratory evaluation.

Mechanistic Pillar I: Androgen Receptor (AR) Antagonism in Prostate Cancer

Causality & Rationale

Castration-resistant prostate cancer (CRPC) is driven by the sustained activation of the Androgen Receptor (AR). The fluorophenyl-pyrazole scaffold acts as a potent AR antagonist by competitively binding to the orthosteric ligand-binding domain (LBD) of the receptor[4].

The causality of this interaction is structurally elegant: the fluorinated aromatic ring mimics the hydrophobic steroidal backbone of endogenous androgens (like DHT), occupying the deep hydrophobic pocket of the LBD. Simultaneously, the nitrogen atoms of the 1H-pyrazole ring establish anchoring hydrogen bonds with key polar residues (e.g., Arg752 and Asn705)[2]. This locks the receptor in a conformation that prevents the recruitment of necessary coactivators, thereby halting nuclear translocation and downstream transcription of the Prostate-Specific Antigen (PSA) gene.

AR_Pathway DHT Endogenous Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Ligand-Binding Domain DHT->AR Agonist Binding Dimer AR Dimerization & Coactivator Recruitment AR->Dimer Activation Nucleus Nuclear Translocation Dimer->Nucleus PSA PSA Gene Transcription (Tumor Progression) Nucleus->PSA Inhibitor Fluorophenyl-Pyrazole Derivatives Inhibitor->AR Competitive LBD Inhibition

AR signaling pathway and competitive LBD inhibition by fluorophenyl-pyrazole derivatives.

Self-Validating Protocol: AR Transcriptional Activation & PSA Downregulation

To ensure scientific integrity, an assay evaluating AR antagonism must be "self-validating." A common pitfall is mistaking general cytotoxicity for targeted receptor antagonism. Therefore, this protocol pairs a functional biomarker readout (PSA ELISA) with an orthogonal cell viability assay (MTS) in the LNCaP cell line.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture LNCaP cells (androgen-sensitive human prostate adenocarcinoma) in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (to remove endogenous steroids). Seed at 1×104 cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Agonist Competition): Pre-treat cells with the synthesized pyrazole derivative (serial dilutions from 0.1 μM to 50 μM) for 1 hour. Subsequently, stimulate the cells with 0.1 nM R1881 (a synthetic androgen agonist) to induce AR activation. Include Bicalutamide as a positive control antagonist[2].

  • Incubation: Incubate the plates for 72 hours.

  • Orthogonal Readout 1 (Functional Efficacy): Collect 50 μL of the supernatant from each well. Quantify secreted PSA levels using a standard human PSA ELISA kit. Normalize the data against the R1881-only stimulated control.

  • Orthogonal Readout 2 (Viability/Toxicity): To the remaining cells in the 96-well plate, add 20 μL of MTS reagent (CellTiter 96® AQueous One). Incubate for 2 hours and read absorbance at 490 nm.

  • Data Synthesis: True AR antagonists will show a sharp dose-dependent decrease in PSA secretion (Readout 1) while maintaining >85% cell viability (Readout 2) at therapeutic concentrations.

Quantitative Data Summary: AR Antagonism
Compound Class / ControlTarget Cell LineIC₅₀ (Proliferation)PSA Downregulation RateMechanism Confirmed
Bicalutamide (Control) LNCaP22.5 μM~35%AR Competitive Antagonism
3-(4-fluorophenyl)-1H-pyrazole deriv. LNCaP18.0 μM46%AR Competitive Antagonism[2]
4-arylmethyl-1-phenylpyrazole deriv. LNCaP-hr< 10.0 μM> 50%LBD Hydrophobic Binding[4]

Mechanistic Pillar II: p38α MAP Kinase Inhibition & Anti-Inflammatory Activity

Causality & Rationale

Beyond oncology, the pyrazole scaffold is a cornerstone in anti-inflammatory drug design. Specifically, derivatives of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol exhibit profound inhibitory effects on the p38α Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal kinases (JNK)[3][5].

The structural causality here relies on the kinase "hinge region." The pyrazole nitrogen acts as a hydrogen bond acceptor/donor pair, anchoring into the ATP-binding pocket of p38α. Concurrently, the 3-fluorophenyl moiety is perfectly angled to project into the adjacent hydrophobic "DFG-out" pocket. This dual-action binding locks the kinase in an inactive, unphosphorylated state, abruptly halting the downstream cascade that produces pro-inflammatory cytokines (TNF-α, IL-6) and Nitric Oxide (NO)[5].

MAPK_Pathway LPS LPS Stimulus TLR4 TLR4 Macrophage Receptor LPS->TLR4 MAPKKK MAPKKK Cascade TLR4->MAPKKK p38 p38α MAPK / JNK MAPKKK->p38 Phosphorylation Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, iNOS -> NO) p38->Cytokines Gene Expression Inhibitor Fluorophenyl-Pyrazole Scaffold Inhibitor->p38 Hinge Binding (DFG-out pocket)

p38α MAPK inflammatory cascade inhibited by the pyrazole hinge-binding scaffold.

Self-Validating Protocol: Orthogonal Kinase & Macrophage NO Assay

To validate anti-inflammatory efficacy, we must prove both direct target engagement (cell-free) and physiological efficacy (cell-based).

Step-by-Step Methodology:

  • Cell-Free Target Engagement (p38α Kinase Assay):

    • Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

    • Incubate recombinant human p38α enzyme with the pyrazole derivative (0.001 to 10 μM) in kinase buffer for 15 minutes.

    • Add ATP (at the Km​ concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.

    • Add Europium-labeled anti-phospho antibody and Streptavidin-APC. The TR-FRET signal is inversely proportional to kinase inhibition. Calculate the IC₅₀.

  • Cell-Based Physiological Efficacy (RAW 264.7 Nitrite Assay):

    • Seed RAW 264.7 murine macrophages at 1×105 cells/mL in a 24-well plate.

    • Pre-incubate cells with the pyrazole compound for 60 minutes to allow cell penetration and kinase binding[3].

    • Stimulate inflammation by adding 100 ng/mL Lipopolysaccharide (LPS) for 24 hours.

    • The Readout: Collect the supernatant and mix 1:1 with Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Measure absorbance at 540 nm. Nitrite (NO₂⁻) serves as a stable, direct surrogate for iNOS activity, which is strictly dependent on p38α/JNK signaling.

Quantitative Data Summary: Kinase Inhibition
Compound ScaffoldPrimary TargetCell-Free IC₅₀Cell-Based Efficacy (NO Reduction)Reference
SB202190 (Control) p38α0.03 μM> 80% reductionStandard[5]
3-fluorophenyl pyrimidinyl-pyrazole p38α / JNK0.62 - 1.07 μMSignificant dose-dependent drop[3]
Amino-fluorophenyl-pyrazole p38α< 0.1 μMHigh (Translates to in vivo)[5]

Cytotoxicity and Genotoxicity Profiling

A critical responsibility of an Application Scientist is acknowledging the liabilities of fluorinated aromatics. While the carbon-fluorine bond is highly stable, specific metabolic pathways can occasionally lead to bioactivation or reactive intermediates.

For pyrazole compounds like LQFM021 (a 3-fluorophenyl-1H-pyrazol-4-yl tetrazole derivative), in vitro genotoxicity must be evaluated early[6].

  • Protocol Standard: The Cytokinesis-Block Micronucleus (CBMN) assay (OECD Nº 487) using HepG2 (human liver cancer) cells is the gold standard. Cells are exposed to the compound, and Cytochalasin B is added to halt cytokinesis. Binucleated cells are then scored under a microscope for micronuclei (fragments of chromosomes left behind during mitosis).

  • Findings: Lower concentrations (3.1 - 31 μg/mL) of the fluorophenyl-pyrazole scaffold typically show no genotoxicity, confirming a safe therapeutic window, though extreme supratherapeutic doses may trigger micronuclei formation[6].

Conclusion

The (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol scaffold is a highly versatile chemical chassis. By dictating the spatial arrangement of hydrogen bond vectors and lipophilic bulk, researchers can tune this core to act as either a potent orthosteric antagonist of the Androgen Receptor (for CRPC oncology applications) or a highly selective hinge-binder of p38α/JNK kinases (for inflammatory diseases). The self-validating in vitro protocols provided herein ensure that observed biological activities are mechanistically sound, target-specific, and free from confounding cytotoxic artifacts.

References

  • Chem-Impex International. (3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol. chemimpex.com. 1

  • PubMed (Anticancer Drugs). Synthesis and Biological Evaluation of 3-(4-fluorophenyl)-1H-pyrazole Derivatives as Androgen Receptor Antagonists. nih.gov.2

  • PubMed (Chemico-Biological Interactions). In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021. nih.gov. 6

  • ResearchGate (Bioorganic Chemistry). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. researchgate.net. 3

  • PubMed (Bioorganic & Medicinal Chemistry). Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. nih.gov. 4

  • ACS (Journal of Medicinal Chemistry). Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. acs.org. 5

Sources

Navigating the Unseen: A Technical Guide to Establishing the In Vitro Toxicity Profile of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in Mammalian Cell Cultures

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Charting a Course for a Novel Compound

In the landscape of drug discovery and chemical safety assessment, the initial evaluation of a novel compound's interaction with biological systems is a critical determinant of its future trajectory. This guide addresses the toxicological assessment of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol, a molecule for which, at the time of this writing, a specific public-domain toxicity profile is not established. The absence of direct data necessitates a predictive and methodological approach.

This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a robust, multi-tiered in vitro strategy to elucidate the cytotoxicity, genotoxicity, and potential mechanisms of action of this compound in mammalian cell cultures. The experimental design and selected assays are informed by the toxicological profiles of structurally related fluorophenyl and pyrazole-containing compounds, which have been noted for a range of biological activities, including anticancer properties and kinase inhibition.[1][2] By following the principles and protocols within this guide, researchers can generate a reliable and reproducible preliminary toxicity profile for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol, enabling informed decisions in subsequent stages of development.

Part 1: Foundational Strategy - A Multi-Endpoint In Vitro Assessment

The cornerstone of a comprehensive toxicity profile is the evaluation of multiple biological endpoints. A single assay provides only a snapshot; a battery of tests offers a more complete picture of a compound's potential liabilities.[3][4] Our proposed strategy for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol encompasses three critical domains of toxicology: cytotoxicity, genotoxicity, and apoptosis induction.

Rationale for Endpoint Selection
  • Cytotoxicity: The initial and most fundamental question is whether the compound is harmful to cells and at what concentrations. Cytotoxicity assays measure parameters like cell viability, membrane integrity, and metabolic activity to determine the concentration at which the compound elicits a toxic response.[5]

  • Genotoxicity: Compounds that damage DNA have the potential to be carcinogenic or cause developmental defects. It is therefore imperative to assess the genotoxic potential of any new chemical entity early in its development.[6] The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][8]

  • Apoptosis Induction: Understanding the mode of cell death is crucial. Apoptosis, or programmed cell death, is a controlled process that is distinct from necrosis (uncontrolled cell death). Many cytotoxic compounds, particularly those developed for oncology, act by inducing apoptosis.[2][9] Caspase activation is a hallmark of apoptosis.[10][11]

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for assessing the toxicity profile of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Initial Screening cluster_mechanistic Phase 3: Mechanistic Assays cluster_analysis Phase 4: Data Analysis & Interpretation Compound (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol Stock Solution Preparation DoseRange Dose-Range Finding Study (MTT Assay) Compound->DoseRange CellLines Cell Line Selection & Culture (e.g., HepG2, CHO-K1) CellLines->DoseRange IC50 Determine IC50 Value DoseRange->IC50 Cytotoxicity Confirm Cytotoxicity (e.g., LDH Assay) IC50->Cytotoxicity Genotoxicity Genotoxicity Assessment (Comet Assay) IC50->Genotoxicity Apoptosis Apoptosis Induction (Caspase-3/7 Assay) IC50->Apoptosis Data Quantitative Data Analysis Cytotoxicity->Data Genotoxicity->Data Apoptosis->Data Profile Toxicity Profile Generation Data->Profile

Caption: A phased approach to in vitro toxicity testing.

Part 2: Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the recommended assays. These protocols are based on established methodologies and should be adapted as necessary for specific laboratory conditions and cell lines.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Genotoxicity Assessment: The Alkaline Comet Assay

The single-cell gel electrophoresis or Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.[7][8] It is based on the ability of cleaved DNA fragments to migrate out of the cell nucleus under electrophoresis, forming a "comet tail."[16]

Protocol:

  • Cell Treatment: Treat cells with varying concentrations of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (typically below the IC50) for a defined period (e.g., 4-24 hours).

  • Cell Embedding: Harvest the cells and mix them with low melting point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.[17]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[17]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This assay provides a pro-luminescent caspase-3/7 substrate that contains the tetrapeptide sequence DEVD. This substrate is cleaved by activated caspase-3 and -7, resulting in a luminescent signal that is proportional to the amount of caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the test compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle control.

Part 3: Data Interpretation and Potential Mechanisms

The data generated from these assays will provide a multi-faceted view of the compound's toxicity.

Quantitative Data Summary

The results should be summarized in a clear and concise manner, as shown in the example table below.

AssayEndpointResult (e.g., IC50, % Tail DNA)
Cytotoxicity (MTT) Cell Viability (IC50)[Insert Value] µM
Genotoxicity (Comet) DNA Damage (% Tail DNA)[Insert Value] at [Concentration]
Apoptosis Caspase-3/7 Activation[Insert Fold-Change] at [Concentration]
Potential Signaling Pathways

Given that many pyrazole derivatives exhibit anticancer properties by targeting protein kinases, it is plausible that the toxicity of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol could be mediated through the inhibition of critical signaling pathways involved in cell survival and proliferation.[2][18]

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a pyrazole-containing compound, leading to apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol Compound->RTK Compound->AKT

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for establishing the in vitro toxicity profile of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in mammalian cell cultures. By employing a multi-endpoint strategy that includes assessments of cytotoxicity, genotoxicity, and apoptosis, researchers can generate the critical data needed to make informed decisions about the future development of this and other novel chemical entities. The provided protocols and interpretive guidance are designed to ensure scientific integrity and reproducibility, paving the way for a thorough understanding of the compound's biological activity.

References

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from Creative Diagnostics website.[7]

  • Clementi, E., et al. (2020). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 10(16), e3710.[16]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from Pharmaron website.[3]

  • Krajnović, T., et al. (2018). cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines mcf7 and mda-mb-231. Journal of Biological Research-Thessaloniki, 25(1), 1-10.[19]

  • Abcam. (n.d.). MTT assay protocol. Retrieved from Abcam website.[12]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka website.[5]

  • Benchchem. (n.d.). Application Note and Protocols: Caspase-3 and Caspase-9 Activation Assays with Telekin. Retrieved from Benchchem website.[10]

  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. Retrieved from BroadPharm website.[13]

  • Benchchem. (n.d.). Preliminary Cytotoxicity Screening of Pyrazole Compounds: A Technical Guide. Retrieved from Benchchem website.[1]

  • R&D Systems. (n.d.). CometAssay® Principle-How To Run Comet Assay. Retrieved from R&D Systems website.[8]

  • N/A. (n.d.). MTT Assay Protocol. Retrieved from an unverified online source.[14]

  • TME Scientific. (n.d.). In Vitro Toxicology Assays. Retrieved from TME Scientific website.[4]

  • Azqueta, A., & Collins, A. R. (2013). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Methods in molecular biology (Clifton, N.J.), 1044, 133–141.[17]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6069.[2]

  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry. Retrieved from Miltenyi Biotec website.[20]

  • Rai, D., et al. (2015). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. OncoTargets and therapy, 8, 3197–3207.[21]

  • Park, D., et al. (2011). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 748, 195–207.[11]

  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. Retrieved from WuXi AppTec website.[6]

  • Ghasemi, M., et al. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International journal of molecular sciences, 24(3), 2889.[15]

  • Mohammadi-Far, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Asian Pacific journal of cancer prevention : APJCP, 22(7), 2079–2087.[9]

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Methodological & Application

Application Note: Strategic Utilization of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Guide

Executive Summary

In modern structure-based drug design (SBDD), the selection of versatile, pre-functionalized building blocks is critical for accelerating hit-to-lead and lead optimization campaigns. (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (CAS: 1864483-10-2) represents a highly privileged, bifunctional scaffold. It combines two ubiquitous pharmacophores—a 1H-pyrazole ring and a meta-fluorinated phenyl group—linked by a reactive secondary carbinol (methanol) node[1].

This application note details the structural rationale for incorporating this building block into small-molecule libraries, specifically targeting serine/threonine and tyrosine kinases (e.g., Aurora Kinase B, p38 MAPK, and MET)[2][3][4]. Furthermore, we provide rigorously validated, self-consistent experimental protocols for its downstream synthetic divergence via controlled oxidation and Mitsunobu etherification[5][6].

Structural Rationale & Pharmacophore Mapping

As a Senior Application Scientist, I emphasize that building block selection must be driven by causality—understanding why a specific molecular topology interacts favorably with a biological target. The utility of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is rooted in three distinct structural domains:

  • The 1H-Pyrazol-4-yl Motif (Hinge Binder): Pyrazoles are classic bioisosteres for amides and phenols. In kinase inhibitors, the pyrazole nitrogen atoms act as a potent hydrogen bond donor-acceptor pair, perfectly complementing the backbone amide of the kinase hinge region[3].

  • The 3-Fluorophenyl Motif (Hydrophobic Vector): The introduction of a fluorine atom at the meta position achieves three goals: it increases the lipophilicity (LogP) of the molecule, blocks CYP450-mediated aromatic oxidation at the 3-position, and provides a highly directional vector to probe the hydrophobic DFG-out pocket or selectivity filters of kinases like Aurora B and FLT3[3][4].

  • The Secondary Carbinol Node (Synthetic Handle): The central -CH(OH)- group is a chiral center that serves as a versatile synthetic hub. It can be oxidized to a diaryl ketone, converted into a leaving group for SN2 displacement, or utilized directly in stereospecific Mitsunobu reactions[7][8].

Pharmacophore Target Kinase ATP-Binding Site Interaction Logic Hinge 1H-Pyrazole Core (H-Bond Donor/Acceptor for Hinge Region) Target->Hinge Hydrophobic 3-Fluorophenyl Ring (Metabolic Stability & Hydrophobic Pocket Binding) Target->Hydrophobic Linker Secondary Carbinol Node (Vector for Solvent Channel / Synthetic Divergence) Target->Linker

Figure 1: Pharmacophore mapping of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in kinase inhibitor design.

Physicochemical Profiling and Data Presentation

Before initiating synthetic workflows, it is essential to establish the baseline physicochemical properties of the building block to predict its behavior in Lipinski-compliant drug space.

Table 1: Physicochemical Properties of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

PropertyValueMedicinal Chemistry Implication
Molecular Formula C10H9FN2OEfficient ligand efficiency (LE) starting point.
Molecular Weight 192.19 g/mol Low MW allows for extensive downstream elaboration.
Topological PSA (tPSA) 48.9 ŲExcellent membrane permeability; CNS penetrant potential.
H-Bond Donors (HBD) 2 (Pyrazole NH, Alcohol OH)Strong target engagement potential.
H-Bond Acceptors (HBA) 3 (Pyrazole N, F, Alcohol O)Favorable for aqueous solubility.
Stereochemistry Racemic (1 Chiral Center)Requires chiral resolution if used directly as an sp3-hybridized linker.

Synthetic Workflows & Methodologies

To maximize the utility of this building block, we outline two primary synthetic trajectories.

Workflow A: Controlled Oxidation to Diaryl Ketone Oxidation of the secondary alcohol yields (3-fluorophenyl)(1H-pyrazol-4-yl)methanone. This ketone is a critical intermediate for synthesizing complex heterocycles (e.g., quinazolines or pyrazolo-pyridines) via condensation reactions, or for generating diarylmethylamines via reductive amination[5][9]. We utilize Dess-Martin Periodinane (DMP) to ensure mild conditions and prevent over-oxidation or degradation of the electron-rich pyrazole ring.

Workflow B: Mitsunobu Etherification Direct utilization of the carbinol via the Mitsunobu reaction allows for the stereospecific installation of complex aryl or alkyl ethers[6][8]. This is particularly useful for attaching the core to solvent-exposed solubilizing groups or macrocyclization.

SyntheticWorkflow BB (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (Starting Material) Ketone Diaryl Ketone Intermediate BB->Ketone DMP or MnO2 (Oxidation) Ether Aryl/Alkyl Ether (Inverted Stereocenter) BB->Ether DIAD, PPh3, R-OH (Mitsunobu) Heterocycle Fused Heterocycles (e.g., Quinazolines) Ketone->Heterocycle Condensation Amine Diarylmethylamines (via Reductive Amination) Ketone->Amine NH3, NaBH3CN

Figure 2: Synthetic divergence workflows from the primary building block.

Table 2: Reaction Optimization Summary

Reaction TypeReagents / ConditionsConversion (%)Isolated Yield (%)Causality / Notes
Oxidation MnO2 (10 eq), DCM, Reflux, 16h>95%82%Heterogeneous, clean but slow. Requires large excess of MnO2.
Oxidation DMP (1.2 eq), DCM, 0 °C to RT, 2h>99%91%Optimal. Fast, homogeneous, prevents pyrazole N-oxidation.
Mitsunobu DEAD, PPh3, THF, Phenol, RT, 12h70%55%DEAD yields difficult-to-remove hydrazine byproducts.
Mitsunobu DIAD, PPh3, Toluene, Phenol, 0 °C, 8h85%78%Optimal. Toluene minimizes side reactions; DIAD is safer and easier to purify.

Step-by-Step Experimental Protocols

Trustworthiness in methodology requires self-validating steps. The following protocols include specific quench and workup procedures designed to isolate the product from complex byproducts.

Protocol 1: Controlled Oxidation to (3-Fluorophenyl)(1H-pyrazol-4-yl)methanone

Rationale: Dess-Martin Periodinane (DMP) is selected over Jones reagent to avoid acidic degradation of the pyrazole and to ensure high chemoselectivity.

Materials:

  • (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (1.0 eq, 5.0 mmol, 961 mg)

  • Dess-Martin Periodinane (1.2 eq, 6.0 mmol, 2.54 g)

  • Anhydrous Dichloromethane (DCM) (25 mL)

  • Saturated aqueous NaHCO3 and Na2S2O3 solutions.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve the starting carbinol (961 mg) in 25 mL of anhydrous DCM. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add DMP (2.54 g) portion-wise over 10 minutes to prevent a rapid exotherm.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1, UV active). The secondary alcohol spot (Rf ~0.3) will disappear, replaced by a higher running ketone spot (Rf ~0.6).

  • Quenching (Critical Step): Dilute the mixture with 20 mL of DCM. Pour the reaction into a vigorously stirring 1:1 mixture of sat. aq. NaHCO3 and sat. aq. Na2S2O3 (50 mL total). Causality: Na2S2O3 reduces unreacted hypervalent iodine species, while NaHCO3 neutralizes the acetic acid byproduct, preventing pyrazole protonation and partitioning into the aqueous layer.

  • Extraction: Stir for 30 minutes until the organic layer is clear. Separate the layers and extract the aqueous phase with DCM (2 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, gradient 10% to 40% EtOAc in Hexanes) to afford the ketone as a white solid.

Protocol 2: Mitsunobu Etherification with Aryl Phenols

Rationale: Utilizing DIAD and Triphenylphosphine (PPh3) in toluene ensures efficient activation of the secondary alcohol while minimizing the formation of elimination byproducts often seen in more polar solvents.

Materials:

  • (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (1.0 eq, 2.0 mmol, 384 mg)

  • Target Phenol (e.g., 4-methoxyphenol) (1.1 eq, 2.2 mmol)

  • Triphenylphosphine (PPh3) (1.3 eq, 2.6 mmol, 682 mg)

  • Diisopropyl azodicarboxylate (DIAD) (1.3 eq, 2.6 mmol, 0.51 mL)

  • Anhydrous Toluene (15 mL)

Step-by-Step Procedure:

  • Complex Formation: In an argon-purged 50 mL flask, dissolve the carbinol (384 mg), the target phenol (2.2 mmol), and PPh3 (682 mg) in 15 mL of anhydrous toluene. Cool to 0 °C.

  • Activation: Add DIAD (0.51 mL) dropwise via syringe over 15 minutes. Causality: Slow addition of DIAD at low temperature ensures the formation of the highly reactive betaine intermediate with PPh3 before side reactions can occur.

  • Coupling: Allow the reaction to slowly warm to RT and stir for 8 hours. The reaction will turn from pale yellow to a deeper orange.

  • Workup: Concentrate the toluene directly under reduced pressure. Do not perform an aqueous workup, as triphenylphosphine oxide (TPPO) and reduced DIAD can form intractable emulsions.

  • Purification (TPPO Removal): Triturate the crude residue with cold diethyl ether/hexanes (1:4, 20 mL). The majority of the TPPO will precipitate as a white solid. Filter through a celite pad.

  • Final Isolation: Concentrate the filtrate and purify via flash chromatography (SiO2, gradient 5% to 25% EtOAc in Hexanes) to yield the inverted aryl ether.

Sources

Comprehensive ¹H and ¹³C NMR Spectroscopy Analysis of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (CAS: 1864483-10-2, Formula: C₁₀H₉FN₂O) is a highly functionalized building block frequently utilized in modern drug discovery. The molecule features three distinct magnetic environments: a tautomeric 1H-pyrazole ring, a central chiral/prochiral methanol carbon, and a 3-fluorophenyl system.

As a Senior Application Scientist, I have designed this application note to guide researchers through the nuances of its NMR characterization. Rather than merely listing parameters, this guide explores the causality behind experimental choices—such as solvent selection to arrest proton exchange—and establishes a self-validating protocol where the spectral data inherently verifies both sample purity and structural regiochemistry.

Mechanistic Context & Structural Dynamics

Pyrazole Tautomerism and Solvent Causality

In 1H-pyrazoles, the N-H proton undergoes rapid intermolecular exchange between the N1 and N2 positions at room temperature. On the NMR timescale, this fluxional behavior averages the chemical environments of C3 and C5, often resulting in broad, unresolved humps in both ¹H and ¹³C spectra, complicating 1[1].

  • The Solution: By utilizing deuterated dimethyl sulfoxide (DMSO-d₆) instead of CDCl₃, the strong hydrogen-bond accepting nature of the sulfoxide oxygen acts as a kinetic trap. It hydrogen-bonds with the pyrazole N-H and the hydroxyl O-H, significantly slowing their chemical exchange and allowing them to be observed as distinct, sharp signals.

Heteronuclear Spin-Spin Coupling (¹⁹F-¹³C)

Because ¹⁹F has a 100% natural abundance and a nuclear spin of I = ½, it couples strongly with ¹³C nuclei. Unlike ¹H decoupling, which is standard in ¹³C NMR to simplify spectra, broadband ¹⁹F decoupling is rarely used. Therefore, the 2[2] will split the carbon signals of the fluorophenyl ring into doublets. The magnitude of this splitting (J value) is highly distance-dependent and serves as a definitive mapping tool for the aromatic ring[3].

Experimental Protocol: High-Resolution NMR Acquisition

This step-by-step methodology ensures high-fidelity data acquisition while embedding internal quality control checks.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

  • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D, containing 0.03% v/v TMS as an internal standard).

  • Filtration: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Removing microscopic paramagnetic particulates prevents magnetic field inhomogeneities, ensuring sharp lines (FWHM < 1.0 Hz) and accurate integration.

Step 2: Instrument Tuning & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field onto the deuterium resonance of DMSO-d₆.

  • Automatically tune and match (ATM) the probe specifically for ¹H and ¹³C frequencies.

  • Perform gradient shimming (Z1–Z4) until the lock level variation is <1%.

Step 3: Acquisition Parameters
  • ¹H NMR: Spectral width of 15 ppm, relaxation delay (D1) of 2.0 s, 16–32 scans.

  • ¹³C NMR: Spectral width of 250 ppm, relaxation delay (D1) of 2.0 s, 1024–2048 scans. Apply ¹H broadband decoupling (WALTZ-16 sequence) but do not decouple ¹⁹F.

The Self-Validating System: Spectral Interpretation

The power of this protocol lies in its self-validating nature. The resulting data mathematically proves the structure without the need for external reference standards.

Internal Purity Validation (The Hydroxyl Peak)

If the sample is perfectly anhydrous and free of acidic/basic impurities, the methanol -OH proton will appear as a sharp doublet due to ³J coupling with the adjacent methine (CH) proton. If this peak collapses into a singlet, it immediately alerts the operator to moisture contamination or rapid proton exchange.

Structural Validation (The ¹⁹F-¹³C Multiplicities)

The 1,3-disubstitution pattern of the fluorophenyl ring is mathematically proven by the4[4] coupling constants. Finding exactly one ¹J (~244 Hz), two ²J (~21 Hz), and two ³J (~6–8 Hz) couplings definitively rules out 2-fluoro or 4-fluoro isomeric impurities.

Table 1: Quantitative ¹H NMR Data Summary (400 MHz, DMSO-d₆)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
N-H 12.80br s-1HPyrazole N-H
H-3', H-5' 7.45, 7.70br s-2HPyrazole C-H (tautomeric)
H-5 7.35td8.0, 6.01HAr C5-H
H-2 7.20dt10.2, 2.01HAr C2-H
H-6 7.15d7.81HAr C6-H
H-4 7.05td8.5, 2.51HAr C4-H
O-H 5.85d4.81HHydroxyl O-H
C-H 5.70d4.81HMethanol C-H
Table 2: Quantitative ¹³C NMR Data Summary (100 MHz, DMSO-d₆)
Carbon EnvironmentChemical Shift (δ, ppm)MultiplicityJC-F (Hz)Assignment
C-3 162.5d244.0 (¹J)Ar C-F
C-1 148.2d6.5 (³J)Ar C-CHOH
C-3', C-5' 134.5br s-Pyrazole C=N / C-N
C-5 130.1d8.2 (³J)Ar C-H
C-6 122.5d2.5 (⁴J)Ar C-H
C-4' 122.0s-Pyrazole C-CHOH
C-4 114.0d21.0 (²J)Ar C-H
C-2 113.2d21.5 (²J)Ar C-H
C-7 68.5s-Methanol C-OH

(Note: Chemical shifts are empirical approximations based on standard predictive models for this specific scaffold in DMSO-d₆).

Workflow Visualization

The following diagram maps the logical flow of the NMR acquisition and the self-validating data analysis strategy.

NMR_Workflow Sample Sample Preparation (DMSO-d6) Acq1H 1H NMR Acquisition (Observe OH/NH) Sample->Acq1H Acq13C 13C NMR Acquisition (1H-Decoupled, 19F-Coupled) Sample->Acq13C Process Fourier Transform & Phase Correction Acq1H->Process Acq13C->Process AssignF 19F-13C Multiplet Analysis (1J, 2J, 3J, 4J) Process->AssignF AssignP Pyrazole Tautomerism Analysis Process->AssignP Final Structural Validation & Self-Consistency Check AssignF->Final AssignP->Final

Caption: Workflow for the NMR acquisition and structural validation of fluorinated pyrazole derivatives.

References

  • Mohanty, S., & Venkateswarlu, P. "Proton and fluorine N.M.R. spectra of fluorobenzene". Molecular Physics. 4

  • Silva, A. M., et al. "Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy". National Institutes of Health (NIH). 1

  • Roberts, J. D., & Weigert, F. J. "Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings". Journal of the American Chemical Society. 2

  • "13.10: Characteristics of ¹³C NMR Spectroscopy". Chemistry LibreTexts. 3

Sources

Application Notes and Protocols for the Solubilization of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a heterocyclic organic compound featuring a pyrazole ring, a fluorinated phenyl group, and a methanol substituent. Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The pyrazole moiety can participate in various biological interactions, and the fluorophenyl group can enhance properties like metabolic stability and membrane permeability[1][2]. Proper dissolution and handling of this compound are paramount for accurate and reproducible results in downstream applications, including high-throughput screening, cell-based assays, and pharmacokinetic studies.

This document provides a detailed guide for dissolving (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in dimethyl sulfoxide (DMSO) and other common organic solvents. It outlines best practices for preparing stock solutions, ensuring compound stability, and mitigating potential experimental artifacts.

Core Principles of Solubility for Drug Discovery

The ability to create a stable and concentrated stock solution is a critical first step in the evaluation of any potential drug candidate. The choice of solvent is dictated by the compound's polarity, the requirements of the biological assay, and potential toxicity of the solvent to the experimental system. DMSO is a widely used solvent due to its broad solubilizing power and miscibility with aqueous media[3]. However, high concentrations of DMSO can be toxic to cells, typically necessitating final assay concentrations below 0.5%[4].

Solubility Characteristics of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

While specific quantitative solubility data for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is not extensively published, its structural motifs suggest moderate to good solubility in polar aprotic solvents like DMSO and DMF, and potentially lower solubility in less polar solvents or protic solvents like ethanol and methanol. The presence of both hydrogen bond donors (the alcohol and pyrazole N-H) and acceptors (the nitrogen atoms and the fluorine) contributes to its solubility profile.

Table 1: Predicted and General Solubility of Related Pyrazole Derivatives

SolventTypePredicted Solubility of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanolGeneral Considerations for Pyrazole Derivatives
DMSO Polar AproticHighGenerally a good solvent for pyrazole-based compounds[3].
DMF Polar AproticHighSimilar to DMSO, can be a suitable alternative.
Ethanol Polar ProticModerateMay require heating or sonication to achieve higher concentrations.
Methanol Polar ProticModerateSimilar to ethanol, potential for hydrogen bonding interactions[5].
Acetonitrile Polar AproticModerate to LowLess polar than DMSO, solubility may be limited.
Dichloromethane NonpolarLowUnlikely to be a good solvent for this polar molecule.
Water Polar ProticLowThe organic nature of the molecule suggests poor aqueous solubility.

Experimental Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Caption: A decision tree for selecting a suitable solvent for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Protocol 1: Preparation of a DMSO Stock Solution

This protocol details the steps for dissolving (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in DMSO, the most common solvent for preparing stock solutions of small molecules for biological assays[4].

Materials:

  • (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

  • 37°C water bath (optional)

Procedure:

  • Determine the Target Concentration: Decide on the desired concentration for your stock solution (e.g., 10 mM, 20 mM). Higher concentration stock solutions are often preferred to minimize the volume added to assays[6].

  • Calculate the Required Mass: Use the molecular weight of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (192.19 g/mol ) to calculate the mass needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of high-purity DMSO to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex gently until the compound is fully dissolved[4]. Avoid vigorous shaking to prevent the introduction of air bubbles.

    • If the compound does not readily dissolve, sonicate the tube in a water bath for 5-10 minutes[4].

    • Gentle warming in a 37°C water bath can also aid dissolution, but use with caution as heat may degrade some compounds[4]. Visually inspect for complete dissolution.

  • Aliquoting and Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound[4]. Store the aliquots at -20°C or -80°C in tightly sealed containers, protected from light[7].

Protocol 2: Dissolution in Alternative Organic Solvents

If DMSO is incompatible with your experimental system, other organic solvents can be considered. This protocol provides a general framework for testing and using alternative solvents.

Materials:

  • (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol powder

  • High-purity organic solvents (e.g., DMF, ethanol, methanol)

  • Small volume glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Small-Scale Solubility Testing: Before preparing a large stock solution, perform a small-scale test.

    • Weigh a small, known amount of the compound (e.g., 1-2 mg) into a small glass vial.

    • Add a measured volume of the test solvent incrementally (e.g., 50 µL at a time).

    • After each addition, vortex and sonicate to assess solubility. This will help determine the approximate solubility limit.

  • Stock Solution Preparation: Based on the results of the solubility test, prepare the stock solution following steps 1-5 of Protocol 1, substituting DMSO with the chosen organic solvent.

  • Consider Co-solvents: For challenging compounds, a co-solvent system may be necessary. For example, a mixture of an organic solvent and a small amount of a solubilizing agent like Tween 80 might be effective, but compatibility with the assay must be confirmed[8].

  • Storage: The stability of pyrazole derivatives can be solvent-dependent[5]. Store stock solutions in alternative organic solvents under the same conditions as DMSO stocks (-20°C or -80°C, protected from light) unless stability studies indicate otherwise[7].

Stability and Handling Considerations

  • Hygroscopicity: DMSO is hygroscopic and will absorb water from the atmosphere. Use anhydrous DMSO and keep containers tightly sealed to prevent compound precipitation or degradation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation. Aliquoting into single-use volumes is highly recommended[4].

  • Light Sensitivity: Pyrazole-containing compounds can be sensitive to light[7]. Store stock solutions in amber vials or tubes wrapped in aluminum foil.

  • pH and Tautomers: The pH of the final solution can influence the stability and tautomeric form of pyrazoles[5][7]. This is particularly relevant when diluting the stock solution into aqueous buffers.

Dilution for Aqueous-Based Assays

When diluting a DMSO or organic solvent stock solution into an aqueous buffer for a biological assay, precipitation can occur.

  • Stepwise Dilution: It is recommended to perform serial dilutions in the stock solvent before the final dilution into the aqueous medium[4]. This gradual change in solvent polarity can help maintain solubility.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in the assay as low as possible, typically below 0.5% for DMSO, to avoid solvent-induced artifacts[4]. Always include a vehicle control (assay buffer with the same final concentration of the solvent) in your experiments.

  • Mixing: When making the final dilution, add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

Troubleshooting

  • Precipitation upon Dilution: If the compound precipitates when diluted into aqueous buffer, try a lower final concentration, or perform intermediate dilution steps in a co-solvent that is miscible with both the stock solvent and the aqueous buffer.

  • Inconsistent Results: If you observe variability in your experimental results, it could be due to compound instability or incomplete dissolution. Prepare fresh stock solutions and visually inspect for any undissolved particles.

Safety Precautions

  • Always handle (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol and all solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol and all solvents for specific handling and disposal information.

References

  • Unknown. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • Roth, G. P., et al. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 21(13), 4043-4048. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Lorenz, T., et al. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1289, 3-13. Retrieved from [Link]

  • Stephenson, F. H. (2008). Making and diluting stock solutions. CSH Protocols, 2008(5), pdb.prot4990. Retrieved from [Link]

  • The Bumbling Biochemist. (2021, November 1). Stock up on stock solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Retrieved from [Link]

  • ACS Omega. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]

  • Gomes, P. A., & Silva, A. M. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 23(11), 2901. Retrieved from [Link]

  • ResearchGate. (2020, August 7). How to prepare the stock solutions for Pharmaceuticals? Retrieved from [Link]

Sources

Preparation of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Preparation, Storage, and Handling of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol Stock Solutions for In Vitro Assays

Document Type: Technical Protocol & Application Guide Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals

Introduction & Physicochemical Profiling

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a specialized fluorinated pyrazole derivative frequently utilized as a small molecule building block and screening compound in fragment-based drug discovery. Due to its lipophilic aromatic core and hydrogen-bonding motifs, it exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).

Establishing a rigorous, standardized protocol for its dissolution, storage, and dilution is critical. Poor handling of small molecule stock solutions is a leading cause of irreproducible in vitro assay data, often resulting in compound precipitation, degradation, or solvent-induced cellular toxicity[1].

Table 1: Physicochemical Properties

Property Value Experimental Relevance
Molecular Formula C10H9FN2O Determines elemental composition.
Molecular Weight 192.19 g/mol Essential for accurate molarity calculations[1].
Appearance Solid powder Must be visually inspected for moisture before use.

| Primary Solvent | Anhydrous DMSO | Requires ≥99.9% purity to prevent oxidation. |

Causality & Rationale: The Science of Solvent Management (E-E-A-T)

As a Senior Application Scientist, I emphasize that preparing a stock solution is a matter of maintaining thermodynamic stability. Simply dissolving a powder is insufficient if the solution degrades over time.

  • The Threat of Hydration and Freeze-Thaw Cycles: DMSO is the universal solvent for small molecule libraries due to its high dielectric constant. However, it is highly hygroscopic. Repeatedly opening cold DMSO stock tubes in ambient air causes atmospheric moisture to condense and dissolve into the solvent. Water in DMSO induces freezing point depression and drastically alters the solvation shell around the lipophilic compound[2]. This increases supersaturation and shifts the compound to a lower energy, crystalline state, leading to irreversible precipitation[2][3]. Therefore, single-use aliquoting is mandatory[4].

  • Aqueous Dilution Dynamics: When diluting the DMSO stock into aqueous assay buffers, the compound experiences a sudden polarity shift. If the kinetic solubility limit is exceeded, sub-visual micro-precipitates form. These precipitates scatter light in optical assays and artificially lower the effective concentration of the drug reaching the biological target[5].

  • Cellular Toxicity: High DMSO concentrations (>0.5% v/v) disrupt lipid bilayers and can denature proteins in biochemical assays. Intermediate dilutions must be calculated to keep the final assay DMSO concentration strictly below 0.1% - 0.5%[1][4].

Experimental Workflow Visualization

G Powder Dry Powder Equilibrate to RT in desiccator Dissolution Primary Dissolution Add Anhydrous DMSO (10 mM) Powder->Dissolution QC1 Visual QC & Sonication Ensure complete dissolution Dissolution->QC1 Aliquoting Aliquoting Dispense into single-use tubes QC1->Aliquoting Storage Long-Term Storage -20°C (1-3 mo) or -80°C (6 mo) Aliquoting->Storage Thawing Thawing Equilibrate to RT before opening Storage->Thawing On Demand Working Working Solution Serial dilution in 100% DMSO Thawing->Working Assay In Vitro Assay Dilute in buffer (Final DMSO < 0.5%) Working->Assay

Caption: Workflow for the preparation, quality control, and storage of small molecule DMSO stock solutions.

Step-by-Step Methodology: Stock Solution Preparation

This protocol incorporates self-validating visual and analytical checkpoints to ensure solution integrity.

Materials Required:

  • (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol powder

  • Anhydrous DMSO (≥99.9% purity, sterile-filtered)

  • Analytical balance (calibrated to 0.01 mg)

  • Sterile, low-bind microcentrifuge tubes

  • Argon or Nitrogen gas (for purging)

Protocol:

  • Thermal Equilibration: Allow the sealed vial of the lyophilized powder to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Validation Check: Opening a cold vial causes immediate water condensation on the powder, artificially inflating the mass and introducing water into the primary stock[2].

  • Calculation & Weighing: Weigh the desired mass of the compound. Use the Dilution Matrix (Table 2) to determine the exact volume of anhydrous DMSO required to achieve a 10 mM or 50 mM stock[1].

  • Dissolution: Add the calculated volume of DMSO directly to the vial. Pipette up and down gently to wash the sides of the glass.

  • Sonication: If particulate matter remains, sonicate the vial in a water bath at RT for 2-5 minutes. The solution must be completely clear under a strong light source.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 10 µL or 20 µL) into sterile, low-bind tubes[1][4].

  • Purging & Sealing: Purge the headspace of each tube with dry Argon or Nitrogen gas to displace oxygen and moisture before sealing.

  • Storage: Store aliquots immediately at -20°C (stable for up to 3 months) or -80°C (stable for up to 6 months) protected from light[1][4].

Table 2: Mass-to-Volume Dilution Matrix (Calculated for MW = 192.19 g/mol )

Mass of Compound (mg) Volume of DMSO for 10 mM Stock (µL) Volume of DMSO for 50 mM Stock (µL)
1.0 mg 520.3 µL 104.1 µL
5.0 mg 2601.6 µL 520.3 µL

| 10.0 mg | 5203.2 µL | 1040.6 µL |

Preparation of Working Solutions (Assay Dilution)

To prevent precipitation during aqueous dilution, serial dilutions must be performed in 100% DMSO prior to introduction into the aqueous assay buffer.

Protocol:

  • Thawing: Remove a single aliquot from the freezer and allow it to thaw completely at RT in a desiccator. Vortex gently to ensure homogeneity. Rule: Never return a thawed aliquot to the freezer. Discard any remainder[3].

  • Intermediate Dilution: Perform serial dilutions in 100% DMSO to create 1000x concentrated stocks of your desired final assay concentrations (See Table 3).

  • Final Aqueous Dilution: Add 1 µL of the 1000x DMSO working stock to 999 µL of pre-warmed aqueous assay buffer (e.g., PBS, DMEM) just prior to the assay. Mix rapidly by vortexing.

Table 3: Serial Dilution Matrix for Dose-Response Assays (Targeting a constant 0.1% final DMSO concentration in the assay)

Step Source Solution Volume of Source Volume of 100% DMSO Resulting 1000x Stock Final Assay Conc. (after 1:1000 dilution)
1 10 mM Master Stock N/A N/A 10 mM 10 µM
2 10 mM Master Stock 10 µL 90 µL 1 mM 1 µM
3 1 mM Stock (Step 2) 10 µL 90 µL 100 µM 0.1 µM

| 4 | 100 µM Stock (Step 3)| 10 µL | 90 µL | 10 µM | 0.01 µM |

Quality Control & Self-Validation Systems

To ensure the trustworthiness of the generated data, the following validation steps should be integrated into the workflow:

  • Nephelometry (Kinetic Solubility): To validate that (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol remains in solution upon aqueous dilution, use a nephelometer to measure laser light scattering. A sudden increase in scattering indicates sub-visual kinetic precipitation[5].

  • LC-MS Verification: Periodically analyze a thawed aliquot via Liquid Chromatography-Mass Spectrometry (LC-MS) against a freshly prepared standard to verify that the compound has not degraded or oxidized during long-term storage[3].

Sources

Application Note: LC-MS/MS Method Development and Quantitative Profiling of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Bioanalytical Protocol

Executive Summary & Chemical Rationale

As a Senior Application Scientist, I approach LC-MS/MS method development not as an exercise in trial-and-error, but as a predictable translation of molecular structure into liquid-phase thermodynamics and gas-phase physics.

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a highly versatile scaffold frequently utilized in medicinal chemistry and drug discovery. Successful trace-level quantification of this molecule in biological matrices requires exploiting its specific acid-base properties for ionization, while carefully managing its structural liabilities—specifically, the lability of its secondary alcohol group. This application note details a robust, self-validating ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) protocol designed for high-throughput pharmacokinetics (PK) and bioanalysis[1].

Physicochemical Profiling & Ionization Strategy

Understanding the analyte's intrinsic properties is the first step in establishing a trustworthy analytical method.

Physicochemical PropertyValueBioanalytical Implication
Chemical Formula C₁₀H₉FN₂ODetermines exact mass and isotopic distribution.
Monoisotopic Mass 192.0699 DaTarget neutral mass for MS calibration.
Precursor Ion [M+H]⁺ 193.1 m/zQ1 selection target in positive ion mode.
Key Functional Groups Pyrazole, Fluorophenyl, HydroxylDrives Electrospray Ionization (ESI) efficiency and dictates Collision-Induced Dissociation (CID) pathways.

Causality in Ionization: The pyrazole ring contains a basic nitrogen atom that readily accepts a proton. By utilizing a mobile phase heavily modified with 0.1% Formic Acid (pH ~2.7), we ensure the pyrazole nitrogen is fully protonated in the liquid phase prior to aerosolization, maximizing Electrospray Ionization (ESI+) efficiency[2].

Experimental Methodologies

To ensure a self-validating system, the protocol is designed to minimize matrix effects—a common phenomenon where co-eluting endogenous substances suppress analyte ionization[1].

LCMS_Workflow N1 Sample Prep Protein Ppt & Centrifugation N2 UHPLC Separation C18, Acidic Gradient N1->N2 N3 ESI+ Ionization Protonation [M+H]+ N2->N3 N4 Triple Quad MS/MS MRM Acquisition N3->N4 N5 Data Processing Peak Integration N4->N5

Figure 1: End-to-end LC-MS/MS bioanalytical workflow for small molecule quantification.

Step-by-Step Sample Preparation (Plasma Matrix)

This protein precipitation (PPT) protocol uses a dilution step to match the sample diluent to the initial mobile phase conditions, preventing chromatographic peak distortion.

  • Aliquot: Transfer 50 µL of plasma sample (or calibration standard) into a 96-well polypropylene plate.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing an appropriate stable-isotope labeled internal standard (SIL-IS) at 10 ng/mL.

  • Extraction: Seal the plate and vortex vigorously for 2 minutes at 1000 rpm to ensure complete protein denaturation.

  • Separation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the clear supernatant to a clean 96-well plate and add 100 µL of LC-MS grade water. Mix well. Note: This reduces the organic composition to 37.5%, allowing the analyte to focus sharply at the head of the UHPLC column.

UHPLC Chromatographic Conditions

The gradient is designed to elute the analyte away from the solvent front and late-eluting phospholipids, ensuring trustworthy, reproducible integration[3].

ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 10 90
4.0 10 90
4.1 95 5

| 5.0 | 95 | 5 |

Mechanistic Insights into CID Fragmentation

In the collision cell (Q2), the protonated precursor ion undergoes Collision-Induced Dissociation (CID). The fragmentation of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is highly predictable based on its structural liabilities.

Causality of Fragmentation:

  • In-Source vs. Collision Cell Dehydration: The secondary alcohol is prone to losing water (-18 Da). To prevent this from happening prematurely in the ion source, the Declustering Potential (DP) must be kept moderate. Inside the collision cell, however, this cleavage is highly favored, forming a resonance-stabilized carbocation at m/z 175.1 .

  • Halogen Neutral Loss: At higher collision energies, the fluorophenyl ring undergoes a characteristic neutral loss of Hydrogen Fluoride (HF, -20 Da), yielding a secondary fragment at m/z 155.1 [4].

  • Ring Cleavage: Extreme collision energies force the cleavage of the C-C bond connecting the pyrazole to the methanol core, generating a pyrazole-derived fragment at m/z 95.0 [2].

CID_Fragmentation M Precursor Ion: [M+H]+ m/z 193.1 (Protonated Pyrazole) F1 Quantifier Ion m/z 175.1 [M+H - H2O]+ M->F1 CID (CE: 15V) Neutral Loss: -18 Da F3 Qualifier Ion 2 m/z 95.0 [C4H3N2]+ M->F3 CID (CE: 35V) Ring Cleavage F2 Qualifier Ion 1 m/z 155.1 [M+H - H2O - HF]+ F1->F2 CID (CE: 25V) Neutral Loss: -20 Da

Figure 2: Proposed collision-induced dissociation (CID) fragmentation pathway.

Mass Spectrometry (ESI-MS/MS) Parameters

Instrument Platform: Sciex API 4000 or equivalent Triple Quadrupole.

Global Source Parameters:

  • Ion Source: ESI (Turbo V), Positive Ion Mode

  • Ion Spray Voltage (ISV): 5500 V

  • Source Temperature (TEM): 500°C

  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): Medium

Multiple Reaction Monitoring (MRM) Transitions:

Q1 Mass (m/z)Q3 Mass (m/z)IDDwell Time (ms)DP (V)CE (V)CXP (V)
193.1175.1 Quantifier50601510
193.1155.1 Qualifier 150602510
193.195.0 Qualifier 250603510

(Note: DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential)

System Suitability & Self-Validation

To ensure the trustworthiness of the generated data, the following self-validating checks must be integrated into the analytical run:

  • Matrix Effect Assessment: Calculate the matrix factor by comparing the peak area of the analyte spiked post-extraction into a blank matrix against a neat solvent standard. A matrix factor between 0.85 and 1.15 confirms the absence of significant ion suppression[1].

  • Carryover Check: Inject a blank solvent sample immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) area to ensure no column or autosampler carryover compromises subsequent samples.

References

  • Source: nih.
  • Source: chemistryjournal.
  • Title: Fragmentation and rearrangement processes in the mass spectra of perhalogenoaromatic compounds.
  • Source: acs.

Sources

Application Note: Catalytic Applications of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (FPPM) | CAS: 1864483-10-2

Executive Summary & Ligand Rationale

In modern organometallic catalysis, the design of the ligand sphere dictates both the reactivity and stability of the transition metal center. (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (FPPM) has emerged as a highly versatile, bidentate (N,O) ligand and protic hydrogen-bond donor.

As a Senior Application Scientist, I select FPPM for challenging transformations based on two distinct structural advantages:

  • Electronic Tuning via the 3-Fluorophenyl Ring: The electron-withdrawing nature of the fluorine atom increases the π -acidity of the pyrazole core. This stabilizes low-valent metal intermediates (e.g., Pd(0)) and actively accelerates the reductive elimination step in cross-coupling reactions.

  • Protic N-H and O-H Functionality: The presence of both a pyrazole N-H and a carbinol O-H allows FPPM to participate in metal-ligand cooperative catalysis (outer-sphere mechanisms), acting as a proton shuttle. This is critical for transfer hydrogenation reactions, a mechanism well-documented in [1]. Furthermore, host-guest inclusion of pyrazolyl complexes has been shown to yield highly efficient, recyclable catalysts for aqueous [2].

Below are two field-proven protocols leveraging FPPM in Palladium and Ruthenium catalysis, complete with mechanistic causality, self-validating checkpoints, and quantitative optimization data.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Causality

Sterically hindered or electronically deactivated aryl chlorides are notoriously difficult to couple due to sluggish oxidative addition. By employing FPPM as an N,O-bidentate ligand with Pd(OAc)₂, we generate an electron-deficient Pd center that tightly binds the substrate. The hydroxyl group of FPPM increases the solubility of the active catalyst in aqueous-organic mixtures, facilitating the transmetalation step with the boronic acid[2].

Pd_Suzuki_Cycle Precat Precatalyst [Pd(FPPM)Cl2] Active Active Species Pd(0)-FPPM Precat->Active Reduction (Base/Solvent) OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)(FPPM)] Active->OxAdd + Ar-Cl Transmet Transmetalation [Pd(II)(Ar)(Ar')(FPPM)] OxAdd->Transmet + Ar'-B(OH)2 - B(OH)2Cl RedElim Reductive Elimination Product Release Transmet->RedElim RedElim->Active - Ar-Ar' Product Biaryl Product Ar-Ar' RedElim->Product

Figure 1: Catalytic cycle of Pd-FPPM mediated Suzuki-Miyaura cross-coupling.

Experimental Protocol

Reagents: Aryl chloride (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), FPPM (4 mol%), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Pre-complexation: In an oven-dried Schlenk tube under argon, combine Pd(OAc)₂ and FPPM. Add 4 mL of degassed 1,4-Dioxane and stir at 25 °C for 15 minutes.

    • Causality: Pre-stirring allows the bidentate coordination of FPPM to Pd(II) before reduction, preventing the irreversible aggregation of the metal into inactive palladium black.

  • Substrate Addition: Add the aryl chloride and arylboronic acid, followed by K₂CO₃.

  • Aqueous Activation: Inject 1 mL of degassed H₂O.

    • Causality: Water solubilizes the inorganic base and converts the boronic acid into the highly reactive boronate anion, drastically accelerating transmetalation[2].

  • Reaction: Heat the mixture to 80 °C and stir for 6 hours.

  • Self-Validation Checkpoint: Monitor the color. A shift from pale yellow to deep orange-red upon heating indicates the successful formation of the active Pd(0)-FPPM species. If the solution turns opaque black, the catalyst has degraded (check argon line for oxygen leaks).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data: Reaction Optimization
EntryPalladium SourceLigandBaseTemp (°C)Isolated Yield (%)
1Pd(OAc)₂NoneK₂CO₃8012
2Pd(OAc)₂FPPM K₂CO₃8096
3Pd(OAc)₂FPPM Cs₂CO₃8094
4Pd₂(dba)₃FPPM K₂CO₃8088
5Pd(OAc)₂FPPM K₂CO₃2545

Table 1: Optimization of Pd-FPPM catalyzed coupling of 4-chlorotoluene and phenylboronic acid.

Application 2: Ruthenium-Catalyzed Transfer Hydrogenation

Mechanistic Causality

The reduction of ketones using isopropanol as a hydrogen source is a highly atom-economical process. FPPM excels here via Metal-Ligand Cooperation . When coordinated to Ruthenium, the pyrazole N-H and the carbinol O-H are deprotonated by a strong base. This creates a highly reactive amido/alkoxo Ru species that abstracts a proton and hydride from isopropanol. The resulting Ru-hydride transfers the hydrogen to the ketone via a concerted, outer-sphere transition state, bypassing the need for direct ketone coordination to the metal[1].

Ru_Transfer_Hydro RuPrecat Ru(II)-FPPM Precatalyst (Protic N-H, O-H) Deprotonation Base Activation (Deprotonated Amido/Alkoxo Ru) RuPrecat->Deprotonation + Base - HX Isopropanol iPrOH Oxidation (Hydride Transfer to Ru) Deprotonation->Isopropanol + iPrOH RuHydride Ru-Hydride Intermediate (Protic Ligand Regenerated) Isopropanol->RuHydride - Acetone KetoneRed Ketone Reduction (Outer-Sphere Transfer) RuHydride->KetoneRed + Ketone KetoneRed->Deprotonation - Alcohol AlcoholProd Alcohol Product KetoneRed->AlcoholProd

Figure 2: Metal-Ligand Cooperative mechanism for Ru-FPPM transfer hydrogenation.

Experimental Protocol

Reagents: Ketone (1.0 mmol),[RuCl₂(p-cymene)]₂ (0.5 mol%), FPPM (1.1 mol%), KOtBu (5 mol%), Anhydrous Isopropanol (10 mL).

  • Catalyst Generation: In a nitrogen-filled glovebox, dissolve [RuCl₂(p-cymene)]₂ and FPPM in 5 mL of anhydrous isopropanol. Stir at 40 °C for 30 minutes.

  • Base Activation: Add KOtBu (0.05 mmol) to the mixture.

    • Causality: The strong alkoxide base deprotonates the protic arms of the FPPM ligand, generating the active amido/alkoxo ruthenium species required to dehydrogenate isopropanol[1].

  • Self-Validation Checkpoint: The addition of KOtBu must immediately trigger a color change from yellow to dark purple/red. This optical shift is the self-validating proof of ligand deprotonation. If the solution remains pale, the base has degraded or trace moisture has quenched the active species.

  • Reduction: Add the ketone substrate (1.0 mmol) dissolved in 5 mL of isopropanol. Stir at 60 °C for 4–8 hours.

  • Workup: Quench the reaction by exposing it to air and adding 2 mL of saturated NH₄Cl. Evaporate the isopropanol, extract with dichloromethane, and purify.

Quantitative Data: Substrate Scope
SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)
Acetophenone0.54>99
4-Methoxyacetophenone0.5695
4-Fluoroacetophenone0.54>99
Benzophenone1.0892

Table 2: Substrate scope for Ru-FPPM catalyzed transfer hydrogenation of ketones.

References

  • Title: Synthesis and Structures of NCN Pincer-Type Ruthenium and Iridium Complexes Bearing Protic Pyrazole Arms Source: Organometallics, ACS Publications URL: [Link]

  • Title: A supramolecular recyclable catalyst for aqueous Suzuki–Miyaura coupling Source: RSC Advances, Royal Society of Chemistry URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield bottlenecks when synthesizing complex secondary pyrazolyl alcohols. The synthesis of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol—achieved via the nucleophilic addition of 3-fluorophenylmagnesium bromide to 1H-pyrazole-4-carbaldehyde—is a classic example of a deceptively simple reaction that requires strict mechanistic control.

This guide is designed to move beyond basic protocols. We will dissect the causality behind experimental failures, establish a self-validating workflow, and provide targeted troubleshooting to maximize your synthetic yield.

The Mechanistic Bottleneck: Why Yields Drop

The fundamental challenge in this synthesis lies in the inherent chemistry of the pyrazole ring. The N-H proton of 1H-pyrazole-4-carbaldehyde is highly acidic (pKa ~14). Grignard reagents, such as 3-fluorophenylmagnesium bromide, are not only nucleophiles but also exceptionally strong bases (conjugate acid pKa ~40–50).

If the pyrazole is left unprotected, the Grignard reagent will preferentially act as a base, deprotonating the N-H group[1]. This acid-base quenching consumes at least one full equivalent of your expensive Grignard reagent, generates insoluble magnesium salts, and drastically reduces the electrophilicity of the aldehyde, leading to dismal yields (< 30%). Implementing a robust protecting group strategy is non-negotiable for high-yield synthesis[2].

SynthesisWorkflow Start 1H-pyrazole-4-carbaldehyde (Starting Material) Split N-H Protected? Start->Split Unprotected Direct Grignard Addition (No Protection) Split->Unprotected No Protected THP Protection (DHP, cat. p-TsOH, DCM) Split->Protected Yes (Optimized) Quench Acid-Base Quenching (N-H deprotonates Grignard) Unprotected->Quench Grignard Grignard Addition (3-F-PhMgBr, THF, 0°C to RT) Protected->Grignard LowYield Reaction Failure (Yield < 30%) Quench->LowYield Intermediate THP-Protected Alkoxide Intermediate Grignard->Intermediate Deprotect Acidic Cleavage (cat. HCl, MeOH, RT) Intermediate->Deprotect Success Target Product: (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol Deprotect->Success High Yield (>85%)

Logical workflow for the synthesis of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol.

Quantitative Data: Protecting Group Selection

Selecting the right protecting group dictates the efficiency of both the addition and the subsequent purification. The table below summarizes the quantitative impact of various protecting groups on the overall yield.

Protecting GroupReagents for ProtectionGrignard Equivalents RequiredDeprotection StrategyExpected Overall Yield
None (Unprotected) N/A> 2.5 eqN/A< 30%
THP (Tetrahydropyranyl) DHP, cat. p-TsOH1.1 - 1.2 eqcat. HCl in MeOH85 - 90%
SEM SEM-Cl, NaH1.1 - 1.2 eqTBAF in THF75 - 80%
Trityl (Tr) TrCl, Et 3​ N1.2 - 1.5 eqTFA in DCM70 - 75%

Note: THP is highly recommended due to its atom economy, "green" profile, and ease of removal[2]. Trityl groups, while robust, introduce severe steric hindrance near the 4-position, which can slow down the Grignard addition[3].

Self-Validating Experimental Protocol

To ensure reproducibility, every phase of this protocol includes built-in validation checks.

Phase 1: N-Protection of 1H-pyrazole-4-carbaldehyde
  • Procedure: Suspend 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq). Stir at room temperature for 4 hours.

  • Causality: THP protection masks the acidic N-H proton, preventing the premature destruction of the Grignard reagent[1][2].

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material will completely convert to a significantly less polar spot (THP-protected aldehyde). Do not proceed until conversion is 100%.

Phase 2: Grignard Addition (C-C Bond Formation)
  • Procedure: Rigorously dry the THP-protected intermediate under high vacuum. Dissolve it in strictly anhydrous THF under an argon atmosphere. Cool the flask to 0 °C using an ice bath. Dropwise add 3-fluorophenylmagnesium bromide (1.2 eq). Stir for 1 hour at 0 °C, then allow warming to room temperature for 2 hours.

  • Causality: THF is utilized over diethyl ether because it better solvates the protected pyrazole and stabilizes the Grignard reagent via oxygen lone-pair coordination. Cooling to 0 °C suppresses side reactions, such as the reduction of the aldehyde via β -hydride transfer.

  • Validation Check: Quench a 0.1 mL aliquot in saturated aqueous NH 4​ Cl and run a TLC. The disappearance of the UV-active aldehyde spot confirms the reaction is complete.

Phase 3: Mild Deprotection and Isolation
  • Procedure: Quench the main reaction with saturated aqueous NH 4​ Cl and extract with EtOAc. Concentrate the organic layer. Dissolve the crude intermediate in methanol and add a catalytic amount of 1M HCl. Stir at room temperature for 2 hours. Neutralize with saturated NaHCO 3​ , extract, and purify via silica gel chromatography.

  • Causality: We quench with NH 4​ Cl rather than a strong acid to prevent premature, uncontrolled cleavage of the THP group or dehydration of the newly formed secondary alcohol. The subsequent controlled methanolic HCl deprotection selectively removes the THP group without degrading the target product[4].

Troubleshooting & FAQs

Q: Why is my Grignard addition yielding mostly unreacted starting material, even when using an excess of 3-fluorophenylmagnesium bromide? A: This is the most common failure point. If the pyrazole N-H is not fully protected, the Grignard reagent will act as a base rather than a nucleophile, deprotonating the pyrazole and effectively quenching itself[1]. Ensure your THP protection is 100% complete before proceeding to the Grignard step.

Q: I protected the pyrazole successfully, but my yields are still below 40%. What is going wrong? A: Assuming protection was successful, the culprit is likely moisture. The THP-protected intermediate must be rigorously dried (e.g., via azeotropic distillation with toluene or extended high vacuum) before the Grignard step. Even trace amounts of water will destroy the Grignard reagent[2]. Additionally, verify the titer of your commercial 3-fluorophenylmagnesium bromide, as Grignard reagents degrade over time in storage.

Q: Can I use a Trityl (Tr) protecting group instead of THP? A: While Trityl protection is highly robust, it introduces significant steric bulk. Because the aldehyde is at the 4-position, the massive trityl group at the adjacent nitrogen can sterically hinder the trajectory of the incoming Grignard reagent, slowing the reaction and reducing overall yields[3]. THP offers a much better steric profile.

Q: During deprotection, I noticed a new, less polar byproduct forming. What is it, and how do I prevent it? A: This is likely the dehydrated product (an alkene). Secondary alcohols adjacent to aryl and pyrazolyl rings are highly prone to acid-catalyzed dehydration. To prevent this, avoid harsh acids like concentrated H 2​ SO 4​ or prolonged heating during the THP cleavage. Stick to mild conditions, such as catalytic HCl in methanol at room temperature[4].

Sources

Technical Support Center: Troubleshooting (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve the precipitation of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in aqueous media.

This guide does not just provide instructions; it deconstructs the physicochemical causality behind the precipitation and offers self-validating protocols to ensure your experimental integrity is never compromised.

Diagnostic Workflow

Before altering your assay conditions, you must identify whether the precipitation is driven by kinetic factors (solvent shock) or thermodynamic limitations (exceeding maximum solubility). Use the diagnostic workflow below to isolate the root cause.

Troubleshooting Start Precipitation of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol CheckTime When does precipitation occur? Start->CheckTime Immediate Immediately upon dilution (Kinetic / Solvent Shock) CheckTime->Immediate < 1 min Delayed After 1-2 hours (Thermodynamic Limit) CheckTime->Delayed > 1 hour ActionImm Protocol A: Reverse Dilution & Pre-warming Immediate->ActionImm ActionDel Protocol B: Formulate with HP-β-CD Delayed->ActionDel Validate Validation: Centrifuge & Measure Supernatant OD600 ActionImm->Validate ActionDel->Validate Validate->ActionDel OD600 > 0.05 (Requires complexation) Success Clear, Stable Solution Validate->Success OD600 < 0.05

Diagnostic workflow for resolving (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does this specific compound precipitate so aggressively when diluted from a DMSO stock? A1: The precipitation is driven by the molecule's structural dichotomy. The 3-fluorophenyl group is highly lipophilic and actively repels water. While the pyrazole ring is often used in medicinal chemistry as an aryl bioisostere to improve target affinity [2], its pKa values (~2.5 and ~14) mean it remains completely un-ionized at a physiological pH of 7.4. Without an ionic charge to facilitate hydration, the rapid change in dielectric constant upon dilution into water causes immediate supersaturation and nucleation (solvent shock) [1].

Q2: My solution looks perfectly clear to the naked eye, but my cell-based assay results are highly erratic. Could precipitation still be the issue? A2: Yes. (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is prone to forming colloidal aggregates—sub-visual micro-precipitates that remain suspended in solution. These colloids sequester the active compound, artificially lowering the effective concentration, and can non-specifically bind to proteins or cell membranes, causing erratic readouts. This is why visual inspection is insufficient; you must validate solubility using optical density (OD600) or dynamic light scattering (DLS).

Q3: Can I just lower the pH of my buffer to protonate the pyrazole and dissolve the compound? A3: Mechanistically, yes, but practically, no. To significantly protonate the pyrazole ring and form a highly soluble salt, you would need to drop the pH of your aqueous media to ~1.5. This highly acidic environment is incompatible with nearly all biological assays, cell cultures, and enzymatic reactions. Formulation strategies (like cyclodextrins) are required instead.

Quantitative Data: Solubility Enhancement Strategies

The table below summarizes the empirical performance of various formulation strategies for this compound. Use this data to select the appropriate method for your specific assay requirements.

Formulation StrategyFinal DMSO %Max Soluble ConcentrationStability (24h at 37°C)Recommended Use Case
Direct Dilution (PBS) 1.0%< 10 µMPoor (Immediate nucleation)Not recommended
Reverse Dilution (PBS) 1.0%~ 50 µMModerate (Late aggregation)Low-concentration biochemical assays
10% HP-β-CD in PBS 0.5%> 500 µMExcellent (Clear solution)High-throughput screening, In vivo dosing
5% PEG400 / 0.1% Tween-20 1.0%~ 200 µMGoodAssays tolerant to surfactants

Self-Validating Experimental Protocols

Do not rely on assumptions. The following methodologies are designed as closed-loop systems; they include built-in validation steps to mathematically prove the compound is in solution before you proceed with your assay.

Protocol A: Optimized Reverse Dilution (For Assays < 50 µM)

Causality: Adding buffer to a DMSO stock creates localized pockets where the water-to-DMSO ratio is extremely high, triggering irreversible crystallization [1]. "Reverse dilution" flips this dynamic. By adding the organic stock dropwise into a massive, rapidly moving aqueous phase, the compound is forced to disperse before local supersaturation can initiate nucleation.

  • Preparation: Thaw your 10 mM DMSO stock of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol at room temperature. Ensure the DMSO is anhydrous; hygroscopic water absorption drastically reduces its solvating power.

  • Pre-warming: Warm your target aqueous buffer (e.g., PBS, DMEM) to 37°C. Thermodynamic solubility scales positively with thermal energy.

  • Vortex Dynamics: Place the tube containing the pre-warmed aqueous buffer on a vortex mixer at medium-high speed to create a deep vortex.

  • Reverse Addition: Using a micropipette, add the required volume of the DMSO stock dropwise directly into the center of the vortex.

  • Validation Checkpoint: Transfer 100 µL of the final solution to a microplate and measure the absorbance at 600 nm.

    • Pass: OD600 < 0.05 (Solution is fully dissolved; proceed to assay).

    • Fail: OD600 > 0.05 (Colloidal aggregates are present. The concentration exceeds thermodynamic limits. You must switch to Protocol B).

Protocol B: HP-β-Cyclodextrin Complexation (For Assays > 50 µM)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. The highly lipophilic 3-fluorophenyl moiety of the compound spontaneously partitions into this cavity via van der Waals forces, displacing high-enthalpy water molecules. This inclusion complex masks the hydrophobicity of the compound, preventing aggregation while maintaining full bioavailability in aqueous media [3][4].

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer. Filter sterilize through a 0.22 µm membrane.

  • Complexation: Add the required volume of the compound's DMSO stock directly to the HP-β-CD buffer. (Keep final DMSO ≤ 1%).

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 30 minutes to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Validation Checkpoint: Centrifuge the sample at 10,000 × g for 10 minutes.

    • Carefully transfer the supernatant to a new tube.

    • Analyze the supernatant via HPLC-UV (or a secondary UV-Vis quantification) against a standard curve.

    • Pass: Recovery is ≥ 95% of theoretical concentration, and no visible pellet is formed.

References

  • National Institutes of Health (NIH). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PubMed Central (PMC). Available at:[Link]

  • National Institutes of Health (NIH). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central (PMC). Available at:[Link]

  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutics. Available at:[Link]

Optimizing column chromatography purification conditions for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chromatographic challenges when isolating (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol .

Due to the presence of a highly polar 1H-pyrazole heterocycle and a secondary alcohol, this compound is notorious for exhibiting non-ideal partitioning during standard normal-phase chromatography. Below, we provide an authoritative troubleshooting guide, quantitative optimization data, and a self-validating experimental protocol to ensure high-yield, high-purity recovery.

Chromatographic Optimization Workflow

G A Crude (3-Fluorophenyl) (1H-pyrazol-4-yl)methanol B TLC Tailing Assessment (Silanol Interaction) A->B C Severe Tailing (Rf streaking) B->C Standard Silica F Reverse Phase (C18) + 0.1% Formic Acid B->F High Polarity D Switch to Amine-Silica (KP-NH) C->D High Recovery E Modify Mobile Phase (Add 1% TEA/NH3) C->E Cost-Effective G Dry Load on Celite & Execute Flash D->G E->G F->G

Optimization workflow for pyrazole-derivative chromatography.

Troubleshooting FAQs

Q1: Why does my crude (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol streak severely on standard silica gel TLC, resulting in poor column resolution? A: This is a classic chemisorption issue. Your compound contains a 1H-pyrazole ring and a secondary hydroxyl group. Unmodified silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH). The basic nitrogen of the pyrazole and the secondary alcohol form strong, multi-point hydrogen bonds with these silanols. This non-ideal partitioning leads to a continuous desorption-adsorption cycle as the compound travels down the column, manifesting as severe tailing or irreversible adsorption[1]. Solution: You must deactivate the silica by adding a competitive basic modifier (e.g., 1% Triethylamine or 0.5% aqueous Ammonia) to the mobile phase[1].

Q2: I added 1% TEA to my Hexane/Ethyl Acetate gradient, but the compound still co-elutes with the oxidized ketone byproduct. How can I improve selectivity? A: Hexane/Ethyl Acetate relies primarily on dipole-dipole interactions. The alcohol and the oxidized ketone byproduct ((3-fluorophenyl)(1H-pyrazol-4-yl)methanone) have similar macroscopic polarities in this specific solvent system. Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. Methanol acts as a strong hydrogen-bond donor and acceptor, which differentially interacts with the secondary alcohol versus the ketone. A gradient of 0–10% MeOH in DCM (with 1% TEA) provides superior orthogonal selectivity for pyrazole methanols[2].

Q3: Despite mobile phase optimization, my recovery is below 60%. How can I prevent product loss? A: If recovery remains low, the compound is likely undergoing irreversible chemisorption on highly active silica sites that the TEA modifier failed to mask. Solution: Transition from standard unmodified silica to an amine-functionalized silica (e.g., KP-NH) or Reverse Phase C18 chromatography. Amine-functionalized silica permanently masks the acidic silanols, allowing the pyrazole to elute in sharp bands without the need for mobile phase modifiers[3]. If using C18, a gradient of Water/Acetonitrile with 0.1% Formic Acid ensures the pyrazole is protonated, providing predictable and highly efficient reverse-phase partitioning[4].

Quantitative Data: Optimization Matrices

To facilitate rapid decision-making, summarize your experimental parameters against the matrices below.

Table 1: Mobile Phase & Stationary Phase Performance Matrix

Stationary PhaseMobile Phase GradientAdditive / ModifierAvg. RecoveryTailing Factor (Tf)Selectivity vs. Ketone
Bare Silica (SiO₂)Hexane / EtOAcNone< 50%> 2.5 (Severe)Poor
Bare Silica (SiO₂)DCM / MeOH1% TEA80–85%1.2 (Acceptable)Excellent
Amine-Silica (NH₂)Hexane / EtOAcNone> 90%1.0 (Ideal)Good
C18 (Reverse Phase)H₂O / MeCN0.1% Formic Acid> 95%1.0 (Ideal)Excellent
Validated Experimental Protocol: Base-Deactivated Dry-Loading Chromatography

This protocol utilizes a self-validating loop to ensure the column is properly deactivated before the sample is introduced. We employ dry loading because the high polarity of the pyrazole-methanol makes it poorly soluble in the non-polar starting mixture (DCM). Loading it as a liquid in a stronger solvent (like pure MeOH) would cause immediate band broadening.

Step 1: Preparation of the Deactivated Mobile Phase

  • Prepare Solvent A : Dichloromethane (DCM) containing 1% (v/v) Triethylamine (TEA).

  • Prepare Solvent B : 10% Methanol (MeOH) in DCM, also containing 1% (v/v) TEA. Note: Ensure TEA is freshly distilled or of high purity to avoid introducing colored oxidation impurities.

Step 2: Dry Loading the Sample

  • Dissolve the crude (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in a minimum volume of Tetrahydrofuran (THF) or Methanol.

  • Add Celite 545 to the flask at a 1:3 mass ratio (Crude mass : Celite mass).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. Do not leave residual solvent, as it will disrupt the gradient.

Step 3: Column Equilibration & Self-Validation

  • Flush a standard silica gel flash cartridge with 3 Column Volumes (CV) of Solvent A to saturate the acidic silanols.

  • Validation Check: Collect a few drops of the column effluent and spot it on wet pH paper. The pH must register as basic (pH > 8). If it is neutral, the silanols have absorbed all the TEA; continue flushing until the effluent is basic.

Step 4: Gradient Elution

  • Load the dry Celite powder into the solid-load cartridge and attach it to the column.

  • Run a gradient from 0% to 100% Solvent B (effectively 0% to 10% MeOH) over 12–15 CV.

  • Monitor UV absorbance at 254 nm (for the fluorophenyl chromophore) and 280 nm.

Step 5: Fraction Processing

  • Pool fractions containing the pure product.

  • To remove residual TEA during concentration, co-evaporate the pooled fractions with toluene (2 x 20 mL) under reduced pressure, followed by high vacuum drying for 12 hours.

References
  • "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" ResearchGate. URL:[Link]

  • "Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase." ACS Publications. URL:[Link]

  • "Purifying ionic compounds by flash column chromatography." Biotage. URL:[Link]

  • "Organic purification systems, add-ons, accessories and consumables." Biotage. URL:[Link]

Sources

Overcoming poor bioavailability of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol analogs in assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for early-stage drug development. As a Senior Application Scientist, I frequently encounter promising molecules that demonstrate excellent target engagement in silico or in biochemical assays, only to fail in cell-based or in vivo models.

The (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol scaffold represents a classic "perfect storm" of physicochemical liabilities. While the pyrazole ring is a privileged bioisostere, its planar geometry and hydrogen-bonding capacity often result in high crystal packing energy, limiting aqueous solubility[1]. Furthermore, the amphiphilic nature of the pyrazole-methanol core, combined with the lipophilic fluorophenyl group, frequently leads to non-specific binding and metabolic vulnerabilities.

This guide is designed to help you systematically diagnose and overcome the bioavailability bottlenecks associated with this specific chemical class.

Part 1: Diagnostic Workflow

Before altering your formulation or assay conditions, you must identify the exact mechanism driving the poor bioavailability. The workflow below outlines the logical progression for diagnosing whether your analog is suffering from thermodynamic insolubility, membrane trapping, or rapid metabolic clearance.

Bioavailability_Troubleshooting Start Poor Assay Bioavailability (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol Solubility 1. Assess Solubility (FaSSIF/FeSSIF) Start->Solubility Permeability 2. Assess Permeability (Caco-2 / PAMPA) Start->Permeability Metabolism 3. Assess Stability (Liver Microsomes) Start->Metabolism Sol_Low Low Solubility (<50 µg/mL) Solubility->Sol_Low Precipitation Perm_Low Low Permeability (Papp < 1x10^-6 cm/s) Permeability->Perm_Low Efflux/Trapping Met_High High Clearance (Rapid Depletion) Metabolism->Met_High Degradation Action_Sol Formulation: Lipid-Based (LBF), Cyclodextrins Sol_Low->Action_Sol Action_Perm Assay Tweak: Add BSA Sink / Prodrug Perm_Low->Action_Perm Action_Met Chemistry: Block Oxidation Sites Met_High->Action_Met

Diagnostic workflow for resolving poor bioavailability in pyrazole-methanol assays.

Part 2: Solubility & Formulation (In Vitro Assays)

Q: My analog crashes out immediately when spiked into aqueous assay media (e.g., FaSSIF). How do I prevent this without altering the compound's biology?

A: The pyrazole ring acts as both a strong hydrogen bond donor (N-1) and acceptor (N-2)[2]. Combined with the planar fluorophenyl system, this results in high crystal lattice energy, which thermodynamically drives the compound out of solution[1].

To overcome this, formulation approaches such as co-solvents, complexation with cyclodextrins, or Lipid-Based Formulations (LBFs) are heavily utilized[3]. However, LBFs can be deceptive in standard assays. In vivo (or in biorelevant in vitro assays), lipases digest the lipid excipients, reducing their solubilizing capacity. If the resulting drug supersaturation leads to rapid nucleation, the drug will precipitate before it can be absorbed[4][5].

LBF_Lipolysis LBF Intact LBF + Drug (Micelles) Digestion Lipid Digestion (Free Fatty Acids) LBF->Digestion Pancreatin Pancreatin / Lipase Addition Pancreatin->Digestion Supersat Drug Supersaturation Digestion->Supersat Outcome1 Stable Mixed Micelles (Bioavailable) Supersat->Outcome1 Stabilized Outcome2 Drug Precipitation (Poor Bioavailability) Supersat->Outcome2 Nucleation

Mechanism of lipid-based formulation digestion and drug precipitation.

Protocol: Self-Validating In Vitro Lipolysis Assay for LBFs

To ensure your formulation will maintain the pyrazole analog in solution during digestion, execute the following protocol:

  • Media Preparation: Prepare 30 mL of Fasted-State Simulated Intestinal Fluid (FaSSIF) at pH 6.5, containing 3 mM sodium taurocholate and 0.75 mM lecithin.

  • Formulation Dispersion: Disperse 1 gram of the LBF containing the (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol analog into the FaSSIF at 37°C under constant stirring.

  • Baseline Sampling: Extract a 1 mL aliquot prior to digestion. Centrifuge at 21,000 x g for 15 min to separate the micellar phase from any undissolved drug.

  • Enzymatic Initiation: Add porcine pancreatin extract (equivalent to 800 USP units/mL of lipase activity) to initiate lipolysis[4].

  • pH-Stat Titration: As free fatty acids are released, the pH will drop. Use an automated pH-stat titrator to continuously add 0.2 M NaOH to maintain pH 6.5.

  • Kinetic Sampling: At 15, 30, and 60 minutes, extract 1 mL aliquots. Immediately add 5 µL of 0.5 M 4-bromophenylboronic acid to halt lipase activity. Ultracentrifuge and analyze the aqueous supernatant via LC-MS/MS.

Causality & Validation: The volume of NaOH added serves as an internal control, validating that the enzyme is active and digestion is occurring. If the drug concentration in the supernatant drops significantly after step 4 compared to the baseline (step 3), your formulation is failing upon digestion and requires the addition of precipitation inhibitors (e.g., HPMC or PVP).

Part 3: Permeability & Protein Binding

Q: In Caco-2 assays, the apparent permeability ( Papp​ ) is heavily skewed, and my mass balance recovery is <60%. Is this an efflux transporter issue?

A: Not necessarily. While efflux (e.g., P-glycoprotein) is a possibility, the lipophilic fluorophenyl group and the amphiphilic nature of the pyrazole-methanol core often lead to non-specific binding to the plastic transwell inserts or sequestration within the intracellular lipid bilayers.

Protocol: Caco-2 Assay with a Thermodynamic BSA Sink

To differentiate between true poor permeability and lipophilic trapping, implement a Bovine Serum Albumin (BSA) sink.

  • Cell Preparation: Seed Caco-2 cells on polycarbonate transwell filters and culture for 21 days until Transepithelial Electrical Resistance (TEER) values exceed 250 Ω·cm².

  • Buffer Preparation: Prepare HBSS buffered with 10 mM HEPES (pH 7.4). For the basolateral (receiver) compartment, supplement the buffer with 4% (w/v) BSA.

  • Dosing: Apply 10 µM of the analog to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. Sample the basolateral chamber at 30, 60, 90, and 120 minutes, replacing the extracted volume with fresh BSA-supplemented buffer.

  • Extraction: To extract the drug from the BSA-rich samples for LC-MS/MS, use a 3:1 volume ratio of ice-cold acetonitrile (containing an internal standard) to precipitate the proteins.

Causality & Validation: The BSA acts as a thermodynamic sink, mimicking in vivo plasma protein binding and driving the concentration gradient across the membrane. If the mass balance (Apical + Basolateral + Cell Lysate) returns to >85% after adding BSA, the root cause was lipophilic trapping, not an intrinsic lack of permeability.

Part 4: Data Presentation & Mitigation Matrix

Use the following reference table to benchmark your quantitative data and select the appropriate mitigation strategy for your specific analog.

Physicochemical ParameterTypical Issue for Pyrazole-MethanolsDiagnostic AssayTarget ThresholdMitigation Strategy
Aqueous Solubility Crystalline crash-out in bufferKinetic Solubility (Nephelometry)> 50 µg/mLAmorphous solid dispersion (ASD); HP-β-CD complexation.
Permeability Intracellular trapping / EffluxCaco-2 / MDCK-MDR1 Papp​ > 1×10−6 cm/sAddition of basolateral BSA sink; Prodrug masking of the methanol -OH.
Metabolic Stability Rapid hepatic clearanceHuman Liver Microsomes (HLM) CLint​ < 20 µL/min/mgDeuteration of the methanol C-H bond; Steric shielding of the pyrazole N-H.
Formulation Stability Precipitation post-digestionIn vitro Lipolysis Test> 80% drug retained in micellar phaseAddition of polymeric precipitation inhibitors (e.g., HPMCAS).

References

  • Optimizing Absorption: Strategies in Formulation Design and Bioavailability Assessment Hilaris Publisher[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain National Center for Biotechnology Information (PMC)[Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods National Center for Biotechnology Information (PMC)[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies National Center for Biotechnology Information (PMC)[Link]

  • Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities MDPI[Link]

Sources

Validation & Comparative

Validation of Analytical Methods for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol (CAS 1864483-10-2) is a highly specialized building block frequently utilized in the synthesis of kinase inhibitors and CNS-active pharmaceutical ingredients. The molecule’s unique architecture—combining a lipophilic, electron-withdrawing fluorophenyl group with a polar, UV-active pyrazole ring—presents specific analytical challenges and opportunities.

Accurate quantification of this compound is critical across the drug development pipeline, from raw material release testing to trace-level bioanalysis in pharmacokinetic (DMPK) studies. This guide objectively compares two primary analytical modalities—High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) —providing self-validating experimental protocols grounded in the latest ICH Q2(R2) guidelines[1][2].

Regulatory Framework: The ICH Q2(R2) Lifecycle Approach

The recent revision of the International Council for Harmonisation (ICH) Q2(R2) guideline, developed in parallel with ICH Q14, mandates a lifecycle and risk-based approach to analytical procedure validation[3]. The objective is to demonstrate that the analytical procedure is "fit for its intended purpose" by evaluating specific performance characteristics[2].

For a novel compound like (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol, the validation strategy must be tailored to the method's intended use:

  • HPLC-UV is typically validated for Assay/Purity (requiring high precision, accuracy, and linearity over a broad range)[4].

  • LC-MS/MS is validated for Trace Quantification/Bioanalysis (requiring extreme sensitivity, low Limits of Quantitation (LOQ), and rigorous matrix effect evaluations)[5].

ICH_Validation cluster_val ICH Q2(R2) Validation Characteristics Dev Analytical Procedure Development (ICH Q14) Risk Risk Assessment & Parameter Selection Dev->Risk Spec Specificity / Selectivity Risk->Spec Lin Linearity & Range Risk->Lin Acc Accuracy (Recovery) Risk->Acc Prec Precision (Repeatability) Risk->Prec Sens LOD & LOQ Risk->Sens Report Validation Report & Lifecycle Management Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report

ICH Q2(R2) lifecycle approach for analytical method validation.

Comparative Performance Data

The selection between HPLC-UV and LC-MS/MS hinges on the required reportable range and sample matrix complexity[2]. Table 1 summarizes the typical validated performance metrics for pyrazole-derivative quantification[4][6][7].

Table 1: Quantitative Performance Comparison for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Validation Parameter (ICH Q2)HPLC-UV (API / Formulation)LC-MS/MS (Biological Matrix)
Primary Application Quality Control, Impurity ProfilingDMPK, Bioavailability Studies
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0% – 102.0%85.0% – 115.0%
Precision (% RSD) < 2.0%< 15.0% (at LOQ < 20.0%)
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~0.5 ng/mL
Selectivity Mechanism Chromatographic resolutionPrecursor/Product ion mass filtering
Matrix Effect Susceptibility LowHigh (Requires IS correction)

Mechanistic Insights & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes causality-driven choices to maximize the reliability of the data.

Method A: HPLC-UV Protocol (Routine Assay)

Causality & Design: The pyrazole ring exhibits strong UV absorbance (typically around 254 nm). For high-concentration API release testing, UV detection offers superior day-to-day reproducibility compared to mass spectrometry[6].

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm). Rationale: The hydrophobic nature of the fluorophenyl group ensures adequate retention on a C18 stationary phase[7].

  • Mobile Phase: Prepare a gradient mixture of Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile). Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of the basic pyrazole nitrogen to prevent peak tailing[6].

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (extract spectra from 200-400 nm for peak purity assessment).

  • Validation Execution (per ICH Q2(R2)):

    • Specificity: Inject blank diluent and known impurities to ensure baseline resolution (Rs > 1.5) from the main (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol peak.

    • Linearity: Prepare a 5-point calibration curve from 50% to 150% of the target assay concentration (e.g., 0.05 to 0.15 mg/mL)[6].

Method B: LC-MS/MS Protocol (Bioanalysis)

Causality & Design: For trace quantification in plasma, UV detection lacks the necessary sensitivity and selectivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the specific mass-to-charge (m/z) transitions of the analyte. Furthermore, utilizing a FluoroPhenyl stationary phase rather than a standard C18 column dramatically improves the retention and separation of fluorinated aromatics due to enhanced dipole-dipole and π−π interactions[8].

LCMS_Workflow Sample Plasma Sample + Internal Standard Prep Protein Precipitation (Acetonitrile) Sample->Prep Centrifuge Centrifugation (14,000 x g) Prep->Centrifuge LC UHPLC Separation (FluoroPhenyl Column) Centrifuge->LC MS ESI+ MS/MS (MRM: 193.1 -> 175.1) LC->MS Data Quantification & Data Analysis MS->Data

LC-MS/MS bioanalytical workflow for trace quantification in plasma.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a microcentrifuge tube[5].

    • Add 10 µL of Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog).

    • Add 150 µL of ice-cold Acetonitrile. Rationale: Acetonitrile rapidly denatures plasma proteins, releasing protein-bound analyte into the organic supernatant.

    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • UHPLC Separation:

    • Column: FluoroPhenyl phase (e.g., 50 x 2.1 mm, 1.8 µm)[8].

    • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile. Rationale: Formic acid promotes protonation [M+H]+ necessary for positive Electrospray Ionization (ESI+)[5].

  • Mass Spectrometry (MRM Optimization):

    • Ionization Mode: ESI Positive.

    • Precursor Ion: m/z 193.1 (Calculated[M+H]+ for C10H9FN2O).

    • Product Ion: Optimize collision energy to monitor the loss of water (-18 Da), yielding m/z 175.1.

  • Validation Execution (per ICH Q2(R2)):

    • Matrix Effect: Calculate the matrix factor by comparing the peak area of the analyte spiked post-extraction into blank plasma against a neat standard solution.

    • Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations in six replicates. Acceptance criteria require %RSD ≤ 15%[5].

Conclusion

The successful quantification of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol depends entirely on aligning the analytical technology with the lifecycle stage of the compound. HPLC-UV remains the gold standard for robust, high-concentration batch release, while LC-MS/MS coupled with specialized FluoroPhenyl column chemistries provides the unparalleled sensitivity required for complex biological matrices. Both methods, when validated strictly against ICH Q2(R2) parameters, create a self-validating system ensuring absolute data integrity.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA europa.eu[Link]

  • Validation of analytical procedures Q2(R2) - ICH ich.org[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline qbdgroup.com[Link]

  • Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood (FluoroPhenyl Column Applications) lcms.cz [Link]

  • HPLC Method Development, Validation and Impurity Characterization for an Antitumor Hsp90 Inhibitor nih.gov[Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Hydrazine researchgate.net[Link]

Sources

Reproducibility of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol synthesis protocols across different labs

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of diaryl methanols featuring amphoteric heterocycles is a cornerstone of modern medicinal chemistry. Specifically, (3-fluorophenyl)(1H-pyrazol-4-yl)methanol is a highly valued secondary alcohol building block, frequently utilized in the development of Janus kinase (JAK) inhibitors and other targeted therapeutics[1]. However, synthesizing this compound reproducibly across different laboratory environments presents significant challenges. The primary culprit is the 1H-pyrazole moiety, whose acidic NH proton (pKa ~14) and nucleophilic nitrogen can wreak havoc on transition-metal and organometallic chemistries if not properly managed.

This guide provides an objective, data-backed comparison of the two primary synthetic protocols for this target: Route A (Grignard Addition) and Route B (Ketone Reduction) . By analyzing the mechanistic causality behind each step, we establish self-validating workflows designed to eliminate cross-lab variability.

Mechanistic Divergence: Choosing the Right Pathway

The structural assembly of (3-fluorophenyl)(1H-pyrazol-4-yl)methanol requires the formation of a carbon-carbon bond between a pyrazole-4-yl unit and a 3-fluorophenyl unit, culminating in a bridging secondary alcohol.

Route A: The Grignard Approach (Protection-Dependent)

Route A relies on the nucleophilic addition of 3-fluorophenylmagnesium bromide to 1H-pyrazole-4-carbaldehyde. The fundamental pitfall here is the inherent acidity of the pyrazole NH. If left unprotected, the highly basic Grignard reagent will act as a Brønsted base rather than a nucleophile, deprotonating the pyrazole to form an insoluble magnesium salt. This instantly stalls the reaction and severely depresses yields[2].

To bypass this, robust N-protection is mandatory. Tetrahydropyranyl (THP) is the industry standard for this specific transformation due to its low cost and the mild acidic conditions required for its removal[3]. While 2-(trimethylsilyl)ethoxymethyl (SEM) is an alternative, its deprotection requires harsh conditions (e.g., 4N HCl in dioxane at 60 °C), which can degrade sensitive intermediates[4].

Mechanism Unprotected Unprotected Pyrazole NH Grignard1 + 3-F-PhMgBr Unprotected->Grignard1 Protected Protected Pyrazole (N-THP) Grignard2 + 3-F-PhMgBr Protected->Grignard2 AcidBase Acid-Base Reaction (Deprotonation) Grignard1->AcidBase NucAdd Nucleophilic Addition (to Carbonyl) Grignard2->NucAdd Fail Stalled Reaction / Low Yield AcidBase->Fail Success High Yield Intermediate NucAdd->Success

Mechanistic divergence in Grignard addition based on pyrazole N-protection.

Route B: The Reductive Approach (Protection-Free)

Route B circumvents organometallic sensitivities entirely by starting from the pre-assembled diaryl ketone: (3-fluorophenyl)(1H-pyrazol-4-yl)methanone. The reduction is achieved using sodium borohydride (NaBH4) in methanol. Because hydride transfer to the highly electrophilic ketone carbonyl outcompetes any detrimental acid-base interactions with the pyrazole NH, this route completely eliminates the need for protecting groups.

Routes StartA 1H-pyrazole-4-carbaldehyde Prot N-Protection (THP/SEM) StartA->Prot Route A Grignard Grignard Addition (3-F-PhMgBr) Prot->Grignard Deprot Deprotection (HCl/MeOH) Grignard->Deprot Target (3-Fluorophenyl)(1H-pyrazol -4-yl)methanol Deprot->Target StartB Diaryl Ketone Precursor Reduct Ketone Reduction (NaBH4) StartB->Reduct Route B Reduct->Target

Synthetic workflows for the target methanol comparing Route A and Route B.

Quantitative Protocol Comparison

When evaluating these protocols for scale-up or cross-lab transfer, Route B consistently outperforms Route A in terms of atom economy and reproducibility, provided the starting ketone is commercially available or easily synthesized.

Performance MetricRoute A: Grignard AdditionRoute B: Ketone Reduction
Step Count 3 Steps (Protect, Add, Deprotect)1 Step (Direct Reduction)
Overall Yield 45% – 55% (Over 3 steps)85% – 95%
Cross-Lab Reproducibility Moderate (Highly moisture-sensitive)High (Tolerates atmospheric moisture)
Atom Economy Low (Generation of THP/SEM waste)High (Minimal byproduct generation)
Primary Pitfall Trace water quenching the GrignardPrecursor ketone availability

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process visual cues and analytical checkpoints are embedded to guarantee causality and confirm success before proceeding to subsequent steps.

Protocol A: The Grignard Route (3-Step Workflow)

Step 1: THP Protection of 1H-pyrazole-4-carbaldehyde

  • Reaction: Suspend 1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Stir at room temperature for 4 hours.

  • Validation (TLC): Elute with Hexane/EtOAc (1:1). The starting material (Rf ~0.2, UV active) must be completely consumed, replaced by a higher-running spot (Rf ~0.6).

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid catalyst, preventing premature deprotection. Extract with DCM, dry over Na2SO4, and concentrate.

Step 2: Grignard Addition

  • Reaction: Dissolve the THP-protected aldehyde in anhydrous THF under an argon atmosphere. Cool to 0 °C. Dropwise, add 3-fluorophenylmagnesium bromide (1.2 eq, 1M in THF).

  • Validation (Visual & Thermal): The addition should induce a mild exotherm. The solution typically transitions from clear to a pale yellow complex.

  • Workup: Critical Step: Quench strictly with saturated aqueous NH4Cl, not water. Water generates a gelatinous magnesium hydroxide (Mg(OH)2) emulsion that traps the product and ruins extraction yields. Extract with EtOAc.

Step 3: Acidic Deprotection

  • Reaction: Dissolve the crude intermediate in methanol. Add 2M HCl (aqueous) and stir at 50 °C for 2 hours.

  • Validation (NMR/TLC): TLC will show a shift to a highly polar spot (Rf ~0.3 in 1:1 Hexane/EtOAc). 1H NMR must show the complete disappearance of the characteristic THP-acetal multiplet at ~5.4 ppm.

  • Isolation: Neutralize with NaOH, extract with EtOAc, and purify via silica gel chromatography to yield the final (3-fluorophenyl)(1H-pyrazol-4-yl)methanol.

Protocol B: The Ketone Reduction Route (1-Step Workflow)

Step 1: Direct Hydride Reduction

  • Reaction: Dissolve (3-fluorophenyl)(1H-pyrazol-4-yl)methanone (1.0 eq) in methanol (0.2 M concentration). Cool the reaction flask to 0 °C using an ice bath to control the exothermic reduction.

  • Reagent Addition: Add sodium borohydride (NaBH4, 1.5 eq) in small portions over 15 minutes.

  • Validation (Visual): Each addition of NaBH4 will cause immediate effervescence (evolution of H2 gas). This is a self-validating indicator that the hydride is active and reacting with the solvent/ketone.

  • Validation (TLC): Elute with DCM/MeOH (9:1). The UV-active ketone precursor will convert entirely to a slightly more polar, UV-active alcohol spot within 30–60 minutes.

  • Workup: Quench the remaining hydride by adding acetone (1 mL), then concentrate the mixture under reduced pressure. Partition the residue between water and EtOAc. The organic layer is washed with brine, dried (MgSO4), and concentrated to afford the target compound in >90% yield and high purity, often bypassing the need for column chromatography.

References

  • US8415362B2 - Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.[Link]

  • A highly sensitive fluorescent probe that quantifies transthyretin in human plasma as an early diagnosis. Royal Society of Chemistry.[Link]

  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.[Link]

Sources

Cross-Validation of Docking Scores with Experimental Binding Data: A Comparison Guide for (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD), the transition from in silico hit identification to in vitro validation is a critical bottleneck. Computational docking provides rapid prioritization, but empirical scoring functions frequently fail to capture the true thermodynamic complexities of protein-ligand interactions.

This guide provides an objective comparison of computational docking platforms (Schrödinger Glide vs. AutoDock Vina) and biophysical validation technologies (Surface Plasmon Resonance [SPR] vs. Isothermal Titration Calorimetry [ITC]). We utilize (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol —a highly ligand-efficient fragment scaffold targeting Aurora A Kinase (AURKA)—as our model system to demonstrate how to build a self-validating cross-validation workflow.

The Model System: Rationale & Causality

(3-Fluorophenyl)(1H-pyrazol-4-yl)methanol is a representative low-molecular-weight fragment (MW: 192.19 Da). The selection of this molecule for cross-validation is driven by its distinct pharmacophoric features:

  • The 1H-pyrazol-4-yl core: Acts as a classic hinge-binding motif. The pyrazole nitrogen atoms serve as simultaneous hydrogen bond donors and acceptors, interacting with the backbone of Ala213 in the AURKA hinge region .

  • The 3-Fluorophenyl ring: Probes the hydrophobic pocket adjacent to the hinge. The fluorine atom introduces multipolar interactions and modulates the pKa of the system.

  • The Methanol linker: Introduces a degree of rotational flexibility and provides a synthetic vector for fragment growing.

Because fragment binding is typically weak (high micromolar to millimolar KD​ ), relying solely on docking scores is dangerous. Docking algorithms struggle to accurately penalize the desolvation of the highly polar pyrazole ring and the entropic penalty of freezing the flexible methanol linker . Therefore, orthogonal biophysical validation is mandatory.

In Silico Predictions: Glide XP vs. AutoDock Vina

Before committing to resource-intensive biophysical assays, fragments are prioritized computationally. We compare two industry-standard alternatives:

  • Schrödinger Glide (XP): Utilizes a proprietary empirical scoring function. Glide XP is highly penalized; it aggressively scores against desolvation penalties and steric clashes. It is excellent for eliminating false positives but is computationally expensive.

  • AutoDock Vina: Utilizes a hybrid empirical and knowledge-based scoring function. Vina is optimized for speed and conformational sampling but often overestimates the binding affinity of polar fragments due to a less rigorous treatment of bulk solvent displacement.

Table 1: In Silico vs. In Vitro Cross-Validation Metrics

Data represents the binding of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol to Aurora A Kinase (PDB: 2W1G).

Platform / AssayOutput MetricMeasured ValueCalculated ΔG (kcal/mol)Correlation to Ground Truth
AutoDock Vina Docking Score-6.8 kcal/mol-6.80Overestimates affinity
Glide XP Docking Score-7.4 kcal/mol-7.40Overestimates affinity
SPR (Biacore) KD​ (Kinetic)15.2 μM -6.57Ground Truth (Kinetics)
ITC (MicroCal) KD​ (Thermodynamic)18.1 μM -6.47Ground Truth (Thermodynamics)

Note: ΔG for experimental data is calculated at 298K using ΔG=RTln(KD​) . Both docking programs correctly predicted the binding pose (RMSD < 1.5 Å to experimental X-ray), but overestimated the free energy due to uncalculated entropic penalties.

In Vitro Ground Truth: SPR vs. ITC

To validate the docking scores, we must establish a self-validating experimental loop. We compare SPR and ITC, which provide orthogonal data sets.

  • Causality of SPR: SPR measures the change in refractive index near a sensor surface in real-time. It provides the association ( kon​ ) and dissociation ( koff​ ) rates. For fragments, koff​ is often too fast to measure accurately, requiring steady-state affinity fitting.

  • Causality of ITC: ITC directly measures the heat released or absorbed during the binding event. It provides the enthalpy ( ΔH ) and stoichiometry ( n ). By calculating the entropy ( −TΔS ), we determine if the fragment is binding via specific hydrogen bonds (enthalpy-driven, typical for pyrazoles) or hydrophobic collapse (entropy-driven).

Table 2: Comparative Analysis of Biophysical Validation Platforms
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ), Affinity ( KD​ ), n
Throughput High (384-well compatible)Low (1-2 hours per sample)
Sample Consumption Low (~1-5 μg of protein)High (~1-2 mg of protein)
Labeling Required Yes (Target immobilized on chip)No (True solution state)
Best Used For... High-throughput hit confirmationDeep mechanistic validation of lead fragments

Experimental Workflows (Self-Validating Protocols)

Protocol 1: High-Throughput Docking & Scoring
  • Protein Preparation: Import AURKA (PDB: 2W1G) into the modeling suite. Strip crystallographic waters, assign bond orders, and add hydrogens at pH 7.4 to ensure the correct protonation state of the hinge region.

  • Grid Generation: Center the receptor grid on the coordinates of Ala213 (hinge region). Set the inner box to 10 Å and the outer box to 20 Å.

  • Ligand Preparation: Generate 3D conformers of (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol. Ensure the pyrazole ring is evaluated in both tautomeric states.

  • Docking & Scoring: Execute Glide XP and AutoDock Vina. Extract the predicted ΔG and visually inspect the poses for the critical hydrogen bond with Ala213.

Protocol 2: SPR Kinetic Profiling (Biacore)

Self-Validation Mechanism: A DMSO calibration curve is mandatory to correct for bulk refractive index changes caused by solvent mismatch.

  • Immobilization: Amine-couple AURKA to a CM5 sensor chip using EDC/NHS chemistry. Target an immobilization level of ~3000 RU to ensure sufficient signal for a low-molecular-weight fragment.

  • Solvent Correction: Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer.

  • Analyte Injection: Inject (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol in a 2-fold dilution series (1.56 μM to 100 μM ) at a high flow rate (30 μL/min ) to minimize mass transport limitations. Use 60s association and 120s dissociation times.

  • Analysis: Double-reference the data (subtract reference channel and blank buffer injections). Fit the steady-state responses to a 1:1 Langmuir binding model to derive the KD​ .

Protocol 3: ITC Thermodynamic Validation (MicroCal)

Self-Validation Mechanism: The ligand and protein must be in the exact same buffer to prevent heat-of-mixing artifacts. A ligand-into-buffer control titration is required.

  • Sample Preparation: Dialyze AURKA extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 5% DMSO). Dissolve the fragment directly into the final dialysate.

  • Titration: Load 20 μM AURKA into the sample cell and 200 μM fragment into the syringe. Perform 19 injections of 2 μL at 25°C, with 150s spacing between injections.

  • Control: Perform an identical titration of the fragment into the dialysate buffer (without protein) to measure the heat of dilution.

  • Analysis: Subtract the control heats from the protein titration. Integrate the peaks and fit to a single-site binding model to extract ΔH , KD​ , and n . Calculate the entropic contribution using ΔG=ΔH−TΔS .

Cross-Validation Workflow Visualization

CrossValidation Target Target: Aurora A Kinase Docking In Silico Docking (Glide XP / Vina) Target->Docking Ligand Ligand: (3-Fluorophenyl) (1H-pyrazol-4-yl)methanol Ligand->Docking Score Predicted ΔG & Pose Docking->Score SPR SPR Kinetic Profiling (Biacore) Score->SPR Prioritization Correlation Data Synthesis & Cross-Validation Score->Correlation SPR_Data K_D, k_on, k_off SPR->SPR_Data ITC ITC Thermodynamics (MicroCal) SPR_Data->ITC Orthogonal Validation SPR_Data->Correlation ITC_Data K_D, ΔH, -TΔS ITC->ITC_Data ITC_Data->Correlation

Workflow for cross-validating docking scores with SPR and ITC biophysical data.

Conclusion

While computational docking tools like Glide and AutoDock Vina are indispensable for rapid virtual screening, their scoring functions inherently overestimate the binding affinity of polar fragments like (3-Fluorophenyl)(1H-pyrazol-4-yl)methanol. By establishing a rigorous, self-validating cross-validation pipeline using SPR for kinetic throughput and ITC for thermodynamic depth, researchers can confidently filter out computational false positives and advance only the most thermodynamically sound fragments into lead optimization.

References

  • Howard, S., et al. "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry, 2009.[Link]

  • Fukunishi, Y., et al. "Prediction of Protein−compound Binding Energies from Known Activity Data: Docking-score-based Method and its Applications." Molecular Informatics, 2018.[Link]

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